Hsd17B13-IN-28
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H16Cl2FN3O3 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[(1R)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H16Cl2FN3O3/c1-12(13-4-2-5-15(26)8-13)29-11-27-18-6-3-7-19(20(18)23(29)32)28-22(31)14-9-16(24)21(30)17(25)10-14/h2-12,30H,1H3,(H,28,31)/t12-/m1/s1 |
InChI Key |
NJKMJALOBLNOQC-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Hsd17B13 Inhibition in Lipid Droplet Metabolism: A Technical Guide
An In-depth Examination of Hsd17B13 as a Therapeutic Target in Liver Disease, Focusing on the Mechanism of Action of Small Molecule Inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available information was found for a compound with the specific name "Hsd17B13-IN-28." This guide will therefore focus on the well-characterized, publicly disclosed small molecule inhibitor of Hsd17B13, BI-3231 , as a representative example to illustrate the role of Hsd17B13 inhibition in lipid droplet metabolism. The principles and findings discussed are expected to be broadly applicable to other potent and selective inhibitors of Hsd17B13.
Introduction to Hsd17B13 and its Role in Lipid Droplet Metabolism
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets (LDs).[1][2][3] Emerging evidence has strongly implicated Hsd17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][3]
Human genetic studies have been a primary driver in validating Hsd17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, and cirrhosis. The enzymatic function of Hsd17B13 is understood to be that of a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[4] Overexpression of Hsd17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation. Conversely, inhibition of Hsd17B13 is being explored as a therapeutic strategy to ameliorate the lipotoxic effects associated with NAFLD.[][6]
Quantitative Data on Hsd17B13 Inhibition
The following tables summarize the key quantitative data regarding the inhibition of Hsd17B13 by the representative small molecule inhibitor, BI-3231.
Table 1: In Vitro Potency and Selectivity of BI-3231 [7][8][9][10]
| Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Notes |
| Hsd17B13 | Enzymatic | Human | 1 | 0.7 ± 0.2 | Potent inhibition of human Hsd17B13. |
| Hsd17B13 | Enzymatic | Mouse | 13 | - | High potency against the murine ortholog. |
| Hsd17B11 | Enzymatic | Human | >10,000 | - | Demonstrates high selectivity over the closely related Hsd17B11. |
| Hsd17B13 | Cellular | Human (HEK cells) | 11 ± 5 | - | Effective target engagement in a cellular context. |
Table 2: Effects of BI-3231 on Hepatocellular Lipotoxicity [][6][11][12][13]
| Cell Type | Treatment | Outcome Measured | Result |
| HepG2 cells | Palmitic Acid + BI-3231 | Triglyceride Accumulation | Significantly decreased compared to control. |
| Primary Mouse Hepatocytes | Palmitic Acid + BI-3231 | Triglyceride Accumulation | Significantly decreased compared to control. |
| HepG2 cells | Palmitic Acid + BI-3231 | Mitochondrial Respiration | Increased mitochondrial respiratory function. |
| HepG2 cells | Palmitic Acid + BI-3231 | β-oxidation | No significant effect. |
| HepG2 cells | Palmitic Acid + BI-3231 | Hepatocyte Proliferation & Differentiation | Considerable improvement. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Hsd17B13 inhibition and its effects on lipid droplet metabolism.
Hsd17B13 Enzymatic Inhibition Assay
This protocol describes a high-throughput screening method to identify and characterize inhibitors of Hsd17B13 enzymatic activity.[8][14]
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
Estradiol (substrate)
-
Leukotriene B4 (LTB4) (alternative substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20
-
Test compounds (e.g., BI-3231) dissolved in DMSO
-
1536-well assay plates
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Compound Plating: Dispense 50 nL of test compound solution (at desired final concentrations, e.g., 5 or 50 µg/mL) or DMSO (for control wells) into the wells of a 1536-well assay plate.
-
Enzyme and Cofactor Addition: Add a solution of purified human Hsd17B13 enzyme and NAD+ in assay buffer to each well.
-
Substrate Addition and Incubation: Initiate the enzymatic reaction by adding the substrate (estradiol or LTB4) to each well. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Detection and Analysis: Analyze the reaction products using MALDI-TOF mass spectrometry to determine the extent of substrate conversion. Calculate the percent inhibition for each test compound relative to the DMSO control.
-
IC50 Determination: For active compounds, perform dose-response experiments with serial dilutions of the inhibitor to determine the IC50 value.
Lipid Droplet Staining in Cultured Hepatocytes
This protocol details the staining of lipid droplets in cultured hepatocytes to visualize the effects of Hsd17B13 inhibition on lipid accumulation.[][7][15][16]
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)
-
Culture medium
-
Lipid loading agent (e.g., oleic acid or palmitic acid)
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Oil Red O staining solution or BODIPY 493/503 dye
-
60% Isopropanol (for Oil Red O staining)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed hepatocytes onto coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the lipid loading agent and the Hsd17B13 inhibitor (or vehicle control) for the desired duration (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization (if necessary for intracellular targets, not typically required for lipid droplet staining).
-
Staining:
-
For Oil Red O:
-
Rinse the fixed cells with distilled water.
-
Incubate with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 15-20 minutes at room temperature.
-
Wash thoroughly with distilled water to remove excess stain.
-
-
For BODIPY 493/503:
-
Wash the fixed cells with PBS.
-
Incubate with a diluted solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.
-
Wash with PBS.
-
-
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence microscope. Capture images and quantify lipid droplet number, size, and intensity using image analysis software (e.g., ImageJ).
Quantification of Intracellular Triglyceride Content
This protocol provides a method for the quantitative measurement of triglyceride levels in cultured hepatocytes.[1][6][17][18]
Materials:
-
Cultured hepatocytes
-
PBS
-
Cell lysis buffer (e.g., containing 5% NP-40)
-
Triglyceride quantification assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat the hepatocytes as described in the lipid droplet staining protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Homogenization and Clarification: Scrape the cell lysates and transfer them to microcentrifuge tubes. Homogenize the lysates and then centrifuge at high speed to pellet cell debris.
-
Triglyceride Assay:
-
Transfer the supernatant (cell lysate) to a new plate.
-
Follow the manufacturer's instructions for the chosen triglyceride quantification kit. This typically involves the addition of a lipase to release glycerol from triglycerides, followed by a series of enzymatic reactions that produce a detectable signal (color or fluorescence).
-
Prepare a standard curve using the provided triglyceride standards.
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the triglyceride concentration in each sample by comparing the readings to the standard curve. Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the role of Hsd17B13 in lipid droplet metabolism.
Caption: Hsd17B13 Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for Studying Hsd17B13 Inhibition.
Conclusion
Hsd17B13 has emerged as a compelling therapeutic target for NAFLD and other chronic liver diseases, with a strong foundation of human genetic evidence supporting its role in disease progression. Small molecule inhibitors of Hsd17B13, such as BI-3231, have demonstrated the potential to mitigate the lipotoxic effects associated with these conditions by reducing triglyceride accumulation within hepatocytes. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting Hsd17B13 in the context of lipid droplet metabolism and liver disease. Future research will likely focus on the long-term efficacy and safety of Hsd17B13 inhibitors in preclinical models and, ultimately, in clinical trials.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 6. 5.8. Triglyceride Quantification [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. opnme.com [opnme.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. emulatebio.com [emulatebio.com]
- 17. Triglyceride-Glo™ Assay Technical Manual [worldwide.promega.com]
- 18. researchgate.net [researchgate.net]
Hsd17B13 Inhibition in Liver Fibrosis: A Technical Overview of a Novel Therapeutic Target
Disclaimer: No public domain information is available for a compound specifically named "Hsd17B13-IN-28". This document utilizes publicly available data on the well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231 , as a representative example to elaborate on the role and therapeutic potential of Hsd17B13 inhibition in liver fibrosis pathways.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including fibrosis and hepatocellular carcinoma.[3] This has spurred the development of small molecule inhibitors and other therapeutic modalities aimed at recapitulating this protective phenotype. This guide provides an in-depth technical overview of the core principles of Hsd17B13 inhibition, with a focus on the preclinical compound BI-3231, and its effects on liver fibrosis pathways.
The Role of Hsd17B13 in Liver Pathophysiology
Hsd17B13 is a member of the 17-beta hydroxysteroid dehydrogenase family, which is involved in the metabolism of steroids and other lipids.[4] Its expression is significantly upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD).[2] Overexpression of Hsd17B13 in preclinical models has been shown to promote lipid accumulation in the liver.[2] The precise enzymatic function and endogenous substrates of Hsd17B13 are still under investigation, but it is known to catalyze the conversion of estradiol and other bioactive lipids in an NAD+ dependent manner.[1][2]
Recent research suggests that Hsd17B13 inhibition may protect against liver fibrosis through the modulation of pyrimidine catabolism.[5] Specifically, the protective genetic variant of Hsd17B13 is associated with decreased dihydropyrimidine dehydrogenase (DPYD)-mediated pyrimidine catabolism.[5]
BI-3231: A Potent and Selective Hsd17B13 Inhibitor
BI-3231 is a novel, potent, and selective small molecule inhibitor of Hsd17B13.[1] It serves as a valuable chemical probe for elucidating the biological functions of Hsd17B13 and for validating its therapeutic potential.
Quantitative Data for BI-3231
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 1 nM | Human | hHSD17B13 enzyme assay | [6] |
| IC50 | 13 nM | Mouse | mHSD17B13 enzyme assay | [6] |
| Selectivity | >10,000-fold | Human | vs. HSD17B11 | [4] |
| Metabolic Stability | High | Human, Mouse | Liver microsomes | [6] |
| Metabolic Stability | Moderate | Human, Mouse | Hepatocytes | [6] |
Experimental Protocols
hHSD17B13 Enzyme Inhibition Assay: [7]
-
Enzyme: Purified, recombinant human Hsd17B13.
-
Substrate: Estradiol.
-
Cofactor: NAD+.
-
Detection: Measurement of the enzymatic reaction product.
-
Procedure: Compounds are incubated with the enzyme, substrate, and cofactor, and the inhibition of the enzymatic reaction is quantified to determine the IC50 value.
Hepatocellular Lipotoxicity Model: [8]
-
Cell Lines: HepG2 cells and primary mouse hepatocytes.
-
Inducing Agent: Palmitic acid to induce lipotoxicity.
-
Treatment: Co-incubation with BI-3231.
-
Endpoints: Measurement of triglyceride accumulation, cell proliferation, cell differentiation, lipid homeostasis, and mitochondrial respiratory function.
Signaling Pathways and Mechanisms of Action
The inhibition of Hsd17B13 by compounds like BI-3231 is hypothesized to impact several key pathways involved in the progression of liver fibrosis.
In a state of lipotoxicity, increased Hsd17B13 activity is associated with greater lipid droplet accumulation, which can lead to cellular stress, mitochondrial dysfunction, and ultimately, the activation of fibrotic pathways.[8] Furthermore, Hsd17B13 appears to promote pyrimidine catabolism, a process that has been linked to the progression of liver fibrosis.[5] By inhibiting Hsd17B13, BI-3231 can reduce triglyceride accumulation and improve mitochondrial function in hepatocytes under lipotoxic stress.[8]
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of an Hsd17B13 inhibitor like BI-3231 typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Future Directions and Clinical Landscape
The development of Hsd17B13 inhibitors is a rapidly advancing field. Several companies are pursuing different therapeutic modalities to target Hsd17B13, including small molecule inhibitors and RNA interference (RNAi) therapies.
| Compound/Therapy | Modality | Developer | Clinical Phase |
| INI-678 | Small Molecule Inhibitor | Inipharm | Phase I |
| Rapirosiran (ALN-HSD) | RNAi | Alnylam Pharmaceuticals | Phase I |
| AZD7503 | RNAi | AstraZeneca | Phase I |
The ongoing clinical trials for these agents will provide crucial insights into the safety and efficacy of Hsd17B13 inhibition in patients with NASH and other liver diseases.[9][10] The promising preclinical data for compounds like BI-3231, coupled with the strong human genetic validation, positions Hsd17B13 as a high-confidence target for the development of novel therapies for liver fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
Probing the Enzymatic Landscape of HSD17B13: A Technical Guide to Inhibition by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the progression of liver pathology. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, alcoholic hepatitis, and subsequent fibrosis and cirrhosis. This protective effect has spurred the development of small molecule inhibitors aimed at recapitulating this phenotype. While the specific inhibitor "Hsd17B13-IN-28" is not extensively documented in publicly available literature, this guide provides an in-depth overview of the enzymatic inhibition of HSD17B13, using the well-characterized inhibitor BI-3231 and other reported compounds as illustrative examples. We will delve into the quantitative measures of inhibition, detailed experimental protocols, and the signaling pathways modulated by HSD17B13.
Quantitative Inhibition of HSD17B13
The potency of small molecule inhibitors against HSD17B13 is typically quantified by their half-maximal inhibitory concentration (IC50). These values are determined through various enzymatic and cellular assays. Below is a summary of reported IC50 values for representative HSD17B13 inhibitors.
| Inhibitor | Assay Type | Substrate | Species | IC50 (nM) | Reference |
| BI-3231 | Enzymatic | Estradiol | Human | 0.6 | [1](2) |
| BI-3231 | Enzymatic | Retinol | Human | 2.4 ± 0.1 μM | [1](2) |
| BI-3231 | Cellular | Estradiol | Human | 28 | [1](2) |
| Compound 1 | Enzymatic | Estradiol | Human | 1.4 ± 0.7 μM | [1](2) |
| Compound 1 | Enzymatic | Retinol | Human | 2.4 ± 0.1 μM | [1](2) |
| Various Inhibitors | Enzymatic | β-estradiol | Human | Single-digit nM to μM range | [3](4) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13 inhibition. The following sections outline the key experimental protocols cited in the literature.
Biochemical HSD17B13 Inhibition Assay (RapidFire Mass Spectrometry)
This assay directly measures the enzymatic activity of purified HSD17B13.
-
Reagents and Materials:
-
Purified recombinant human or mouse HSD17B13.
-
Substrate: Leukotriene B4 (LTB4) or β-estradiol.
-
Cofactor: NAD+.
-
Test inhibitors dissolved in DMSO.
-
Assay Buffer: Typically Tris-based buffer (e.g., 40 mM Tris, pH 7.4) containing BSA and a detergent like Tween 20.
-
RapidFire Mass Spectrometry system.
-
-
Procedure:
-
Prepare assay plates (e.g., 384-well) with serial dilutions of the test inhibitor.
-
Add the HSD17B13 enzyme to each well and incubate briefly with the inhibitor.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (LTB4 or estradiol) and NAD+.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Analyze the reaction mixture using a RapidFire mass spectrometer to quantify the amount of product formed.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Reagents and Materials:
-
HEK293 cells stably expressing human or mouse HSD17B13.
-
Cell culture medium and supplements.
-
Substrate: Estradiol.
-
Test inhibitors dissolved in DMSO.
-
Lysis buffer.
-
Analytical instrumentation (e.g., LC-MS/MS) to detect the product (estrone).
-
-
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Add the substrate (estradiol) to the cell culture medium.
-
Incubate for a period to allow for cellular uptake and metabolism.
-
Lyse the cells to release intracellular contents.
-
Analyze the cell lysate to quantify the amount of estrone produced.
-
Determine the IC50 value based on the reduction in estrone formation in the presence of the inhibitor.
-
Retinol Dehydrogenase Activity Assay
This assay measures the conversion of retinol to retinaldehyde, a known enzymatic function of HSD17B13.[5]
-
Reagents and Materials:
-
HEK293 cells.
-
Expression plasmids for wild-type or mutant HSD17B13.
-
Transfection reagent (e.g., Lipofectamine).
-
All-trans-retinol.
-
HPLC system for retinoid analysis.
-
-
Procedure:
-
Transfect HEK293 cells with the HSD17B13 expression plasmid or an empty vector control.[5]
-
After a suitable incubation period for protein expression, add all-trans-retinol to the culture medium.[5]
-
Incubate the cells for several hours to allow for the enzymatic conversion.[5]
-
Harvest the cells and extract the retinoids.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.[5]
-
Normalize retinoid levels to the total protein concentration.[5]
-
Signaling Pathways and Molecular Interactions
The precise molecular mechanisms by which HSD17B13 contributes to liver pathology are still under active investigation. However, several signaling pathways have been implicated. Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[6][7]
Furthermore, HSD17B13 is known to be a lipid droplet-associated protein, and its localization to these organelles is critical for its function. The N-terminal region of the protein is essential for this targeting.[5][8]
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of chronic liver diseases. This guide has provided a comprehensive overview of the key aspects of HSD17B13 inhibition, focusing on quantitative data from known inhibitors, detailed experimental protocols for assessing inhibitor activity, and the current understanding of the signaling pathways involved. As research in this area continues, a deeper understanding of the molecular functions of HSD17B13 will undoubtedly facilitate the development of more potent and selective inhibitors, ultimately leading to novel therapies for patients with liver disease.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.origene.com [cdn.origene.com]
- 7. enanta.com [enanta.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of HSD17B13 Inhibition in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, predominantly expressed in hepatocytes, is implicated in the progression of liver disease. Genetic studies have revealed that loss-of-function variants of HSD17B13 are protective against chronic liver diseases, fueling the development of small molecule inhibitors to replicate this protective phenotype. This technical guide provides an in-depth overview of the cellular targets of potent and selective HSD17B13 inhibitors in liver cells, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways and workflows. While this guide centers on the publicly available data for well-characterized inhibitors such as BI-3231, the principles and methodologies described are applicable to other potent and selective inhibitors of HSD17B13, including compounds that may be internally designated as Hsd17B13-IN-28.
Primary Cellular Target: HSD17B13
The primary cellular target of this compound and similar inhibitors is the HSD17B13 enzyme itself. These inhibitors are designed to bind to the enzyme and block its catalytic activity. The potency of these inhibitors is a critical parameter and is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Quantitative Data: Inhibitor Potency
The following table summarizes the in vitro and cellular potency of the well-characterized HSD17B13 inhibitor, BI-3231.
| Inhibitor | Assay Type | Target | Parameter | Value (nM) | Reference |
| BI-3231 | Enzymatic Assay | Human HSD17B13 | IC50 | 1 | [1] |
| BI-3231 | Enzymatic Assay | Mouse HSD17B13 | IC50 | 13 | [1] |
| BI-3231 | Cellular Assay (HEK293) | Human HSD17B13 | IC50 | 11 ± 5 | [2] |
| BI-3231 | Enzymatic Assay | Human HSD17B13 | Ki | 0.7 ± 0.2 | [3] |
Downstream Cellular Targets and Pathways
Inhibition of HSD17B13's enzymatic activity in liver cells leads to modulation of downstream signaling pathways and cellular processes, primarily related to lipid metabolism.
Lipogenesis Pathway: SREBP-1c and FAS
A key downstream cellular target of HSD17B13 inhibition is the sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS) pathway, which is central to de novo lipogenesis. Mechanistic studies have indicated that potent HSD17B13 inhibitors can regulate hepatic lipids by inhibiting this pathway.[4] Overexpression of HSD17B13 has been shown to increase the levels of mature SREBP-1 and FAS.[5]
Figure 1. Inhibition of the HSD17B13-SREBP-1c-FAS signaling pathway.
Hepatic Lipid Profile
The inhibition of HSD17B13 and the subsequent downregulation of the lipogenesis pathway are expected to alter the lipid composition of hepatocytes. Lipidomic studies of HSD17B13 knockdown in mouse liver have provided insights into these changes.
| Lipid Class | Change | Specific Lipids | Reference |
| Diacylglycerols (DAG) | Decrease | DAG 34:3 | [6] |
| Phosphatidylcholines (PC) | Increase | PC 34:3, PC 42:10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used to identify and characterize the cellular targets of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) to its oxidized product by recombinant HSD17B13 in the presence of the cofactor NAD+. The product formation is monitored by mass spectrometry.
Protocol:
-
Reagents:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Test compound (e.g., this compound) serially diluted in DMSO
-
-
Procedure:
-
Prepare the assay mixture containing the enzyme, substrate, and NAD+ in the assay buffer.
-
Add the test compound at various concentrations to the assay mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analyze the formation of the product (e.g., estrone from estradiol) using RapidFire mass spectrometry.
-
-
Data Analysis:
-
Calculate the percent inhibition at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 2. Workflow for HSD17B13 enzymatic inhibition assay.
Cellular HSD17B13 Activity Assay
This assay measures the inhibitory effect of a compound on HSD17B13 activity within a cellular context.
Principle: HEK293 cells overexpressing human HSD17B13 are treated with a substrate (estradiol). The amount of product (estrone) released into the supernatant is quantified by mass spectrometry.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably overexpressing human HSD17B13 in DMEM with 10% FBS, Glutamax, and sodium pyruvate.
-
Seed cells in a 384-well plate 24 hours prior to the assay.
-
-
Compound Treatment:
-
Serially dilute the test compound in DMSO.
-
Add the compound to the cells and incubate for 30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Add estradiol to a final concentration of 60 µM.
-
Incubate for 3 hours at 37°C.
-
-
Sample Analysis:
-
Collect the supernatant and add an internal standard (d4-estrone).
-
Derivatize the analytes with Girard's Reagent P.
-
Analyze estrone levels by RapidFire MS/MS.
-
-
Data Analysis:
-
Normalize the data to controls and calculate the IC50 value.
-
Western Blot Analysis of SREBP-1c and FAS
This method is used to determine the protein levels of SREBP-1c and FAS in liver cells following treatment with an HSD17B13 inhibitor.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Cell Lysis:
-
Treat hepatocytes with the HSD17B13 inhibitor for a specified time.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against the precursor and mature forms of SREBP-1 and FAS overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
Global Lipidomics Analysis
This untargeted approach provides a comprehensive overview of the changes in the lipid profile of liver cells upon HSD17B13 inhibition.
Principle: Lipids are extracted from cells or tissues and analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify and quantify a wide range of lipid species.
Protocol:
-
Lipid Extraction:
-
Homogenize liver tissue or cell pellets.
-
Extract total lipids using a chloroform/methanol protocol.
-
-
LC-MS Analysis:
-
Inject the lipid extract onto a C18 reverse-phase column.
-
Separate the lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium formate and formic acid).
-
Analyze the eluting lipids using an Orbitrap mass spectrometer in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the raw data to identify and quantify individual lipid species.
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify lipids that are significantly altered by the inhibitor treatment.
-
Conclusion
The inhibition of HSD17B13 in liver cells presents a promising therapeutic strategy for chronic liver diseases. The primary cellular target is the HSD17B13 enzyme itself, and potent inhibitors like BI-3231 effectively block its activity. Downstream, this inhibition leads to the modulation of key cellular pathways, most notably the SREBP-1c/FAS lipogenesis pathway, and results in significant alterations to the hepatic lipid profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of HSD17B13 inhibitors and their cellular targets. Further research, including comprehensive proteomics studies, will undoubtedly provide a more complete picture of the cellular consequences of HSD17B13 inhibition and aid in the development of novel therapeutics for liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative proteomic study reveals 17β-HSD13 as a pathogenic protein in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Impact of HSD17B13 Inhibition on Gene Expression in Hepatic Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatotic liver disease (MASLD). This enzyme, predominantly expressed in hepatocytes and localized to lipid droplets, is implicated in lipid metabolism and inflammatory pathways. Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, sparking significant interest in the development of pharmacological inhibitors. This technical guide provides an in-depth analysis of the effects of HSD17B13 inhibition on gene expression in hepatic cells. It consolidates findings from preclinical studies involving genetic knockdown and small molecule inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows. While direct public data on a specific inhibitor named 'Hsd17B13-IN-28' is not available, this document synthesizes the known consequences of HSD17B13 functional loss, offering a robust framework for understanding the therapeutic potential of targeting this enzyme.
Introduction to HSD17B13
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Its expression is highly restricted to the liver, specifically within hepatocytes.[1][3][4] Subcellularly, HSD17B13 is localized on the surface of lipid droplets (LDs), which are central organelles for lipid storage and metabolism.[1][3][5] The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.[5][6] Mechanistic studies suggest that its transcription is induced by the liver X receptor α (LXRα) in a manner dependent on the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3][7]
Effects of HSD17B13 Inhibition on Gene Expression
Inhibition or genetic knockdown of HSD17B13 in hepatic models leads to significant alterations in gene expression profiles, primarily affecting pathways related to lipid metabolism, inflammation, and fibrosis.
Lipid Metabolism
Studies using shRNA-mediated knockdown of Hsd17b13 in high-fat diet (HFD)-fed obese mice revealed a reciprocal regulation of genes involved in fatty acid transport and metabolism.[8] Overexpression of HSD17B13, conversely, promotes lipid accumulation and alters the expression of genes related to lipid synthesis and uptake.[6]
| Gene | Function | Effect of HSD17B13 Knockdown/Inhibition | Effect of HSD17B13 Overexpression | Reference Model |
| Cd36 | Fatty acid translocase/receptor | Downregulated | Upregulated | HFD-fed mice, HepG2 & HEK cells[8] |
| Vldlr | Very Low-Density Lipoprotein Receptor | Downregulated | Not specified | HFD-fed mice[8] |
| Crat | Carnitine O-Acetyltransferase | Downregulated | Not specified | HFD-fed mice[8] |
| Mogat1 | Monoacylglycerol O-Acyltransferase 1 | Downregulated | Not specified | HFD-fed mice[8] |
| Cept1 | Choline/Ethanolamine Phosphotransferase 1 | Reciprocally regulated | Not specified | HFD-fed mice[8] |
| Fasn | Fatty Acid Synthase | Not specified | Upregulated by LXR stimulation | Hepatic cells[8] |
Inflammation and Fibrosis
HSD17B13 activity is linked to hepatic inflammation. Overexpression of the enzyme in hepatocytes leads to an increase in pro-inflammatory cytokines.[6] Furthermore, it promotes leukocyte adhesion, a critical step in initiating liver inflammation, by upregulating platelet-activating factor (PAF) biosynthesis, which in turn activates the STAT3 pathway and fibrinogen synthesis.[9] Inhibition of HSD17B13 is therefore expected to suppress these inflammatory and fibrotic markers.
| Gene/Protein | Function | Effect of HSD17B13 Knockdown/Inhibition | Effect of HSD17B13 Overexpression | Reference Model |
| IL-6 | Pro-inflammatory cytokine | Not specified | Upregulated (mRNA) | L02 cells[6] |
| CXCL3 | Chemokine | Not specified | Upregulated (mRNA) | L02 cells[6] |
| TGF-β1 | Pro-fibrotic cytokine | Not specified | Upregulated (mRNA) | L02 cells[6] |
| Ccl2 | Chemokine | Not specified | Upregulated (mRNA) | Mouse model[9] |
| Icam1, Vcam1 | Adhesion molecules | Not specified | Upregulated (mRNA) | Mouse model[9] |
| α-SMA, COL-I | Fibrosis markers | Reduced | Not specified | Human liver cell-based 3D model (INI-678 inhibitor)[3] |
| Timp2 | Fibrosis marker | Decreased | Not specified | HFD-fed mice[8] |
| FGG | Fibrinogen Gamma Chain | Not specified | Upregulated (mRNA) | Hepatocytes[9] |
Signaling Pathways Modulated by HSD17B13
The functional consequences of HSD17B13 activity are mediated through several key signaling pathways within the hepatocyte.
Transcriptional Regulation of HSD17B13
The expression of HSD17B13 is controlled by key regulators of lipid metabolism, creating a potential feedback loop that contributes to lipogenesis.[7]
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. mdpi.com [mdpi.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of HSD17B13 Genetic Variants on the Efficacy of HSD17B13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases. The strong genetic validation for targeting HSD17B13 stems from the observation that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13 activity, including small molecule inhibitors and RNA interference (RNAi) therapeutics. A critical question for the clinical development of these inhibitors is whether their efficacy is modulated by the presence of these naturally occurring, protective genetic variants. This technical guide provides an in-depth overview of the role of HSD17B13 genetic variants, the current landscape of HSD17B13 inhibitors, and the available data on the interplay between them. We also present detailed experimental protocols for key assays used in the research and development of HSD17B13-targeted therapies. While the specific inhibitor "Hsd17B13-IN-28" is not documented in publicly available literature, this guide will utilize data from publicly disclosed HSD17B13 inhibitors to address the core topic.
Introduction to HSD17B13 and its Genetic Variants
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] It is primarily localized to the surface of lipid droplets within hepatocytes.[2] The precise physiological function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3]
A landmark discovery in the field was the identification of a splice variant in the HSD17B13 gene, rs72613567:TA. This variant, resulting from a single nucleotide polymorphism, leads to the production of a truncated, enzymatically inactive protein.[4] Large-scale human genetic studies have consistently demonstrated that carriers of this loss-of-function variant are protected from the progression of various chronic liver diseases, including NAFLD, alcoholic liver disease (ALD), and NASH.[5][6] The protective effect is characterized by reduced liver inflammation, lower levels of liver enzymes (ALT and AST), and a decreased risk of developing advanced fibrosis and hepatocellular carcinoma.[6][7]
Several other protective genetic variants of HSD17B13 have also been identified, further solidifying its role as a key player in liver health and a promising target for therapeutic intervention.[2][5]
Therapeutic Strategies Targeting HSD17B13
The genetic evidence supporting the protective role of HSD17B13 loss-of-function has led to the development of therapeutic strategies aimed at mimicking this natural protection by inhibiting HSD17B13. Two primary approaches are being pursued:
-
Small Molecule Inhibitors: These are orally available drugs designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. Several companies, including Inipharm and Boehringer Ingelheim, are developing small molecule inhibitors.[8][9]
Impact of HSD17B13 Genetic Variants on Inhibitor Efficacy
A crucial consideration for the clinical development of HSD17B13 inhibitors is whether their efficacy is influenced by the presence of the protective HSD17B13 genetic variants. The current data, although limited, suggests that the efficacy of at least some HSD17B13 inhibitors may not be significantly affected by these variants.
ARO-HSD (GSK4532990): An RNAi Therapeutic
Small Molecule Inhibitors
For small molecule inhibitors that directly target the HSD17B13 protein, the impact of genetic variants could theoretically be more complex. The rs72613567 variant leads to a truncated protein that is enzymatically inactive. Therefore, in individuals homozygous for this variant, a small molecule inhibitor would have no active target. However, in heterozygotes, who express both the wild-type and the inactive variant, the inhibitor would still be able to target the active wild-type enzyme. The clinical relevance of this would depend on the relative contribution of the wild-type enzyme to disease progression in these individuals.
Publicly available data from the development of small molecule inhibitors like Inipharm's INI-822 and Boehringer Ingelheim's BI-3231 have not yet specifically addressed the differential efficacy based on HSD17B13 genotype.[9][13] Future clinical trials for these agents will likely include subgroup analyses to investigate this important question.
Data Presentation
Table 1: Overview of Selected HSD17B13 Inhibitors in Development
| Inhibitor | Company | Modality | Development Phase | Reported Efficacy Highlights | Data on Genetic Variant Impact |
| ARO-HSD (GSK4532990) | Arrowhead/GSK | RNAi | Phase 2 | Significant reduction in hepatic HSD17B13 mRNA and protein; Reduction in ALT and AST levels.[12] | Pharmacodynamic effect not affected by rs72613567 variant.[12] |
| ALN-HSD (Rapirosiran) | Alnylam | RNAi | Phase 1 | Robust reduction in liver HSD17B13 mRNA.[14] | Data not yet publicly available. |
| INI-822 | Inipharm | Small Molecule | Phase 1 | Potent and selective inhibition of HSD17B13; Improvements in markers of liver homeostasis in animal models.[13] | Data not yet publicly available. |
| BI-3231 | Boehringer Ingelheim | Small Molecule | Preclinical | Potent and selective HSD17B13 inhibitor.[9] | Data not yet publicly available. |
Experimental Protocols
HSD17B13 Retinol Dehydrogenase Activity Assay
This assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.
Materials:
-
HEK293 cells
-
Expression plasmids for wild-type HSD17B13, variant HSD17B13, or empty vector
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol (substrate)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay kit (e.g., BCA assay)
-
High-performance liquid chromatography (HPLC) system with a normal-phase column
-
Retinaldehyde and retinoic acid standards
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in culture plates one day prior to transfection to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells in triplicate with plasmids encoding wild-type HSD17B13, the HSD17B13 variant of interest, or an empty vector as a control, following the manufacturer's protocol for the chosen transfection reagent.[15]
-
-
Substrate Incubation:
-
24-48 hours post-transfection, add all-trans-retinol (dissolved in ethanol) to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should not exceed 0.5% (v/v).
-
Incubate the cells for 6-8 hours at 37°C.[10]
-
-
Sample Collection and Preparation:
-
Harvest the cells and the culture medium.
-
Take an aliquot of the cell suspension for protein quantification.
-
Extract retinoids from the cells and the medium using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the solvent and reconstitute the retinoid extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted samples into the HPLC system.
-
Separate retinaldehyde and retinoic acid using a normal-phase column with an appropriate mobile phase.
-
Quantify the amounts of retinaldehyde and retinoic acid by comparing the peak areas to those of the standards.[10]
-
-
Data Analysis:
-
Normalize the retinoid levels to the total protein concentration of the cell lysates.
-
Express the enzymatic activity as the amount of product formed per unit of protein per unit of time.
-
Lipid Droplet Staining with Nile Red
This protocol describes the visualization of intracellular lipid droplets in cultured cells using the fluorescent dye Nile Red.
Materials:
-
Cultured cells (e.g., hepatocytes or transfected HEK293 cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Nile Red working solution (e.g., 1 µg/mL in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on glass coverslips in a culture plate.
-
Treat the cells as required for the experiment (e.g., with oleic acid to induce lipid droplet formation, or with an HSD17B13 inhibitor).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
-
Nile Red Staining:
-
Dilute the Nile Red stock solution in PBS to the working concentration.
-
Incubate the cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.[5]
-
-
Counterstaining and Mounting:
-
Wash the cells twice with PBS.
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Lipid droplets will appear as bright yellow-gold or red fluorescent structures, depending on the filter set used. Nuclei will be blue.[5]
-
Visualizations
HSD17B13 Signaling Pathway
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Experimental Workflow for Assessing Inhibitor Efficacy on Wild-Type vs. Variant HSD17B13
Caption: Workflow for evaluating HSD17B13 inhibitor efficacy on genetic variants.
Conclusion
The development of HSD17B13 inhibitors represents a promising, genetically validated therapeutic strategy for chronic liver diseases. The presence of naturally occurring loss-of-function variants in HSD17B13 provides a strong rationale for this approach. While the specific inhibitor "this compound" is not found in the public domain, the broader landscape of HSD17B13 inhibitors is rapidly evolving.
Current data from an RNAi therapeutic suggests that the efficacy of HSD17B13 inhibition may not be compromised by the most common protective genetic variant, rs72613567. This is a positive sign for the broad applicability of these drugs. However, more research is needed, particularly for small molecule inhibitors, to fully understand the pharmacogenetic implications of HSD17B13 variants. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate these critical questions and advance the development of novel therapies for liver disease.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. businesswire.com [businesswire.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 11. primarysourceai.substack.com [primarysourceai.substack.com]
- 12. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 13. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 14. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-28 in In Vitro NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for NAFLD. This liver-specific, lipid droplet-associated enzyme is upregulated in NAFLD patients.[1][2] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of NAFLD progression, suggesting that inhibition of its enzymatic activity could be a promising therapeutic strategy.[3] Hsd17B13-IN-28 is a potent and selective inhibitor of HSD17B13, and this document provides detailed protocols for its in vitro evaluation in NAFLD models.
Mechanism of Action of HSD17B13 in NAFLD
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase activity.[3][4] In the context of NAFLD, increased HSD17B13 expression is associated with greater lipid accumulation. Inhibition of HSD17B13 is expected to ameliorate lipotoxicity and reduce steatosis in hepatocytes.
Experimental Protocols
In Vitro Model of NAFLD using HepG2 Cells
This protocol describes the induction of steatosis in the human hepatoma cell line HepG2, a widely used in vitro model for NAFLD studies.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Oil Red O staining solution
-
Isopropanol
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Fatty Acid Solution Preparation: Prepare a 2:1 molar ratio of oleic acid to palmitic acid. Dissolve the fatty acids in ethanol and then conjugate to fatty acid-free BSA in serum-free DMEM.
-
Induction of Steatosis: Seed HepG2 cells in 96-well plates. Once confluent, replace the culture medium with serum-free DMEM containing the fatty acid-BSA complex (e.g., 1 mM oleic acid and 0.5 mM palmitic acid) to induce steatosis.
-
Inhibitor Treatment: Concurrently with fatty acid treatment, add varying concentrations of this compound to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lipid Accumulation Assessment (Oil Red O Staining):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Quantitative Data Presentation
Summarize the quantitative data from the Oil Red O staining experiment in a table for easy comparison.
| Treatment Group | This compound Concentration | Absorbance at 510 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Control (No Fatty Acids) | - | 0.15 ± 0.02 | - |
| Vehicle (Fatty Acids + DMSO) | 0 µM | 0.85 ± 0.05 | 0% |
| This compound | 1 µM | 0.68 ± 0.04 | 20% |
| This compound | 10 µM | 0.45 ± 0.03 | 47% |
| This compound | 50 µM | 0.25 ± 0.02 | 71% |
Cell Viability Assay
It is crucial to assess whether the observed reduction in lipid accumulation is due to the specific inhibition of HSD17B13 or a result of cytotoxicity.
Materials:
-
Cells treated as described in the previous protocol.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO
Procedure:
-
After the 24-48 hour incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Quantitative Data Presentation
| Treatment Group | This compound Concentration | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Control | - | 1.20 ± 0.08 | 100% |
| Vehicle | 0 µM | 1.18 ± 0.07 | 98% |
| This compound | 1 µM | 1.15 ± 0.06 | 96% |
| This compound | 10 µM | 1.12 ± 0.09 | 93% |
| This compound | 50 µM | 1.09 ± 0.07 | 91% |
Visualizations
Signaling Pathway of HSD17B13 in NAFLD
Caption: HSD17B13 signaling in NAFLD.
Experimental Workflow for In Vitro Assay
Caption: In vitro assay workflow.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effects of Hsd17B13 Inhibition on Triglyceride Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Emerging evidence has implicated Hsd17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2] Studies have shown that increased expression of Hsd17B13 is associated with the accumulation of triglycerides in hepatocytes, a hallmark of hepatic steatosis.[1][5][6] Conversely, loss-of-function variants of Hsd17B13 have been shown to be protective against the progression of NAFLD to more severe forms of liver disease.[1][7][8] This has made Hsd17B13 an attractive therapeutic target for the treatment of NAFLD and other metabolic disorders.
These application notes provide a framework for quantifying the effects of Hsd17B13 inhibition on triglyceride accumulation. While specific data for a compound designated "Hsd17B13-IN-28" is not available in the current scientific literature, this document outlines the expected outcomes of Hsd17B13 inhibition based on genetic knockdown and knockout studies, which serve as a proxy for the action of a specific inhibitor. The provided protocols and data presentation formats can be adapted for the evaluation of any Hsd17B13 inhibitor.
Data Presentation: Quantifying the Effects of Hsd17B13 Inhibition
The following tables summarize the expected quantitative effects of Hsd17B13 inhibition on triglyceride accumulation in common in vitro and in vivo models, based on published studies of Hsd17B13 knockdown and knockout.
Table 1: In Vitro Effects of Hsd17B13 Inhibition on Hepatocyte Triglyceride Content
| Cell Line | Treatment | Triglyceride Content (% of Control) | Key Findings | Reference |
| HepG2 | Hsd17B13 shRNA | ↓ (Significant Reduction) | Increased Hsd17B13 expression leads to increased triglyceride storage. | [6] |
| Primary Mouse Hepatocytes | Hsd17B13 shRNA | ↓ (Significant Reduction) | Down-regulation of Hsd17B13 improves hepatocyte steatosis. | [5] |
Table 2: In Vivo Effects of Hsd17B13 Inhibition on Hepatic Triglyceride Accumulation
| Animal Model | Treatment | Hepatic Triglyceride Content (mg/g liver tissue) | Serum Triglyceride Levels (mg/dL) | Key Findings | Reference |
| High-Fat Diet-fed Mice | AAV8-shHsd17b13 | ↓ (Significant Reduction) | ↓ (Significant Reduction) | Down-regulation of Hsd17B13 attenuates NAFLD. | [5] |
| Aged Mice | Hsd17b13 knockout | ↑ (Significant Increase) | Not Reported | Hsd17B13 deficiency in aged mice leads to dysregulated hepatic phospholipid metabolism and increased triglycerides. | [9] |
Experimental Protocols
Protocol 1: In Vitro Quantification of Triglyceride Accumulation in Hepatocytes
Objective: To quantify the effect of an Hsd17B13 inhibitor on intracellular triglyceride accumulation in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hsd17B13 inhibitor (e.g., this compound)
-
Fatty acid solution (e.g., 2:1 oleate:palmitate)
-
Phosphate-buffered saline (PBS)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Fatty Acid Loading: Prepare a fatty acid solution complexed to bovine serum albumin (BSA) in a serum-free medium.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the Hsd17B13 inhibitor for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Steatosis: Co-treat the cells with the fatty acid solution to induce lipid accumulation.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the cell lysis buffer provided with the triglyceride quantification kit.
-
Triglyceride Quantification: Follow the manufacturer's instructions for the triglyceride quantification assay. This typically involves an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the triglyceride concentration.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the triglyceride content to the total protein concentration of each well. Express the results as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Assessment of Hepatic Steatosis in a Mouse Model
Objective: To evaluate the efficacy of an Hsd17B13 inhibitor in reducing hepatic triglyceride accumulation in a diet-induced mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Hsd17B13 inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents for triglyceride extraction from liver tissue (e.g., chloroform:methanol)
-
Triglyceride quantification kit
-
Materials for histological analysis (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Induction of NAFLD: Feed mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis.
-
Inhibitor Administration: Administer the Hsd17B13 inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage) for a defined treatment period.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Serum Analysis: Measure serum triglyceride levels using a commercial assay kit.
-
Hepatic Triglyceride Quantification:
-
Homogenize a portion of the liver tissue.
-
Extract total lipids using a method such as the Folch extraction.
-
Quantify the triglyceride content in the lipid extract using a triglyceride quantification kit.
-
Normalize the hepatic triglyceride content to the weight of the liver tissue.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it.
-
Stain the sections with hematoxylin and eosin (H&E) to visualize lipid droplets and assess the degree of steatosis.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Hsd17B13 in promoting triglyceride accumulation.
Experimental Workflow
Caption: A generalized experimental workflow for quantifying the effects of an Hsd17B13 inhibitor.
References
- 1. escholarship.org [escholarship.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. news-medical.net [news-medical.net]
- 8. Genetic and metabolic factors: the perfect combination to treat metabolic associated fatty liver disease [explorationpub.com]
- 9. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of HSD17B13 Inhibitors in 3D Liver Organoid Systems: A Novel Approach for Studying Non-Alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Primarily expressed in hepatocytes, HSD17B13 is a lipid droplet-associated protein that is upregulated in the livers of NAFLD patients.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to the more severe NASH, cirrhosis, and even hepatocellular carcinoma.[3][4][5] This protective effect has spurred the development of small molecule inhibitors targeting HSD17B13's enzymatic activity.
The application of potent and selective HSD17B13 inhibitors, such as the pre-clinical compound BI-3231 and the clinical candidate INI-822, in three-dimensional (3D) liver organoid systems offers a sophisticated in vitro platform to dissect the molecular mechanisms underlying NAFLD and to evaluate the therapeutic potential of HSD17B13 inhibition.[1][6][7] Liver organoids, derived from human pluripotent stem cells or primary liver tissue, recapitulate the complex cellular architecture and metabolic functions of the native liver, providing a more physiologically relevant model than traditional 2D cell cultures.[8][9][10]
By utilizing 3D liver organoids, researchers can:
-
Model NAFLD Pathogenesis: Induce a NAFLD-like phenotype in liver organoids by treatment with free fatty acids, and subsequently investigate the effects of HSD17B13 inhibition on lipid accumulation, inflammation, and fibrosis.
-
Elucidate Molecular Mechanisms: Explore the impact of HSD17B13 inhibition on downstream signaling pathways, such as those involving the liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), which are known to regulate HSD17B13 expression and lipid metabolism.[3][11]
-
Assess Therapeutic Efficacy: Quantitatively measure the reduction in lipid droplet size and number, as well as changes in the expression of genes and proteins associated with lipogenesis, inflammation, and fibrosis upon treatment with HSD17B13 inhibitors.
-
Conduct High-Throughput Screening: Utilize the organoid platform for screening and validating novel HSD17B13 inhibitors, accelerating the drug discovery process for NAFLD and NASH.[10]
This application note provides a detailed protocol for the use of a representative HSD17B13 inhibitor in a 3D liver organoid model of NAFLD.
Experimental Protocols
I. Culture and Maintenance of 3D Liver Organoids
This protocol is adapted from established methods for human pluripotent stem cell-derived liver organoid culture.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
STEMdiff™ Hepatocyte Kit
-
HepatiCult™ Organoid Growth Medium (Human)
-
Corning® Matrigel® Growth Factor Reduced (GFR) Matrix
-
24-well tissue culture plates
-
General cell culture reagents and equipment
Procedure:
-
Generation of Hepatic Progenitors: Differentiate hPSCs into hepatic progenitors following the manufacturer's instructions for the STEMdiff™ Hepatocyte Kit.
-
Embedding in Matrigel: At day 10 of differentiation, harvest the hepatic progenitors. Resuspend the cell pellet in a 1:1 mixture of HepatiCult™ Organoid Growth Medium and Matrigel® on ice.
-
Seeding: Dispense 50 µL domes of the cell-Matrigel® mixture into pre-warmed 24-well plates.
-
Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
Culture: Add 500 µL of complete HepatiCult™ Organoid Growth Medium to each well. Culture the organoids at 37°C and 5% CO2.
-
Maintenance: Replace the medium every 2-3 days. Passage the organoids every 10-14 days by mechanical disruption and re-embedding in fresh Matrigel®.
II. Induction of a NAFLD Phenotype in Liver Organoids
Materials:
-
Mature 3D liver organoids (day 20-30 of culture)
-
Free fatty acid (FFA) solution (e.g., a mixture of oleic and palmitic acids complexed to BSA)
-
HSD17B13 inhibitor (e.g., BI-3231 or a similar research compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
FFA Treatment: Prepare HepatiCult™ Organoid Growth Medium supplemented with a working concentration of the FFA solution (e.g., 500 µM).
-
NAFLD Induction: Replace the normal growth medium of the mature liver organoids with the FFA-supplemented medium. Culture for 48-72 hours to induce lipid accumulation.
III. Treatment with HSD17B13 Inhibitor
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the HSD17B13 inhibitor in DMSO. Further dilute the inhibitor to the desired final concentrations in FFA-supplemented HepatiCult™ Organoid Growth Medium. Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the FFA-only medium from the NAFLD-induced organoids and replace it with the medium containing the HSD17B13 inhibitor or vehicle control.
-
Incubation: Culture the organoids for an additional 48-72 hours.
IV. Analysis of HSD17B13 Inhibition Effects
A. Quantification of Lipid Accumulation:
-
Staining: Fix the organoids and stain for neutral lipids using Oil Red O or a fluorescent dye like AdipoRed. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or confocal microscope.
-
Analysis: Quantify the total lipid droplet area and number per organoid using image analysis software.
B. Gene Expression Analysis:
-
RNA Extraction: Isolate total RNA from the treated and control organoids.
-
qRT-PCR: Perform quantitative real-time PCR to analyze the expression of genes involved in lipogenesis (e.g., SREBF1, FASN), inflammation (e.g., TNF, IL6), and fibrosis (e.g., COL1A1, ACTA2).
C. Protein Analysis:
-
Immunofluorescence: Perform whole-mount immunofluorescence staining on the organoids to visualize the expression and localization of key proteins.
-
Western Blotting: Prepare protein lysates from the organoids and perform Western blotting to quantify the levels of target proteins.
Data Presentation
The following tables present hypothetical quantitative data representing the expected outcomes of HSD17B13 inhibition in a 3D liver organoid model of NAFLD.
Table 1: Effect of HSD17B13 Inhibitor on Lipid Accumulation in NAFLD Organoids
| Treatment Group | Mean Lipid Droplet Area (µm²) per Organoid (± SD) | Mean Number of Lipid Droplets per Organoid (± SD) |
| Control (Vehicle) | 550.8 ± 65.2 | 125.4 ± 15.7 |
| HSD17B13 Inhibitor (1 µM) | 320.5 ± 40.1 | 75.9 ± 9.8 |
| HSD17B13 Inhibitor (10 µM) | 180.2 ± 25.6 | 42.3 ± 6.1 |
Table 2: Relative Gene Expression Changes Following HSD17B13 Inhibitor Treatment
| Gene | Fold Change vs. Vehicle Control (1 µM Inhibitor) | Fold Change vs. Vehicle Control (10 µM Inhibitor) |
| SREBF1 | 0.65 | 0.40 |
| FASN | 0.70 | 0.55 |
| TNF | 0.80 | 0.60 |
| COL1A1 | 0.85 | 0.70 |
Visualizations
Caption: Experimental workflow for evaluating an HSD17B13 inhibitor in 3D liver organoids.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the point of inhibition.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. mdpi.com [mdpi.com]
- 6. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver organoids: from basic research to therapeutic applications | Gut [gut.bmj.com]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
NAD-Glo assay for measuring HSD17B13 inhibition by Hsd17B13-IN-28
Application Note & Protocol
Topic: NAD-Glo Assay for Measuring HSD17B13 Inhibition by Hsd17B13-IN-28
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] Genetic loss-of-function variants in HSD17B13 are protective against the progression of liver disease, making it a promising therapeutic target for inhibition.[3][4] HSD17B13 catalyzes the NAD+-dependent oxidation of substrates like steroids and retinols.[1][5] This application note provides a detailed protocol for measuring the inhibitory activity of a small molecule, this compound, against purified HSD17B13 using the bioluminescent NAD/NADH-Glo™ Assay. The assay quantifies the amount of NADH produced by the HSD17B13 enzymatic reaction, which is directly proportional to enzyme activity.[6] This robust, high-throughput method is ideal for characterizing enzyme kinetics and determining inhibitor potency (IC50).
Principle of the Assay
The HSD17B13 enzyme utilizes NAD+ as a cofactor to oxidize a substrate (e.g., β-estradiol), resulting in the production of NADH. The NAD/NADH-Glo™ Assay quantifies the newly generated NADH in a two-step process. First, the HSD17B13 reaction is performed. Then, the NAD/NADH-Glo™ Detection Reagent is added, which contains a reductase enzyme, a proluciferin substrate, and luciferase.[7][8] The reductase specifically uses NADH to convert the proluciferin substrate into luciferin. The luciferase enzyme then catalyzes the oxidation of luciferin, generating a stable luminescent signal that is proportional to the NADH concentration.[9] Inhibition of HSD17B13 by a compound like this compound leads to a decrease in NADH production and a corresponding reduction in the light signal.
Materials and Reagents
-
Enzyme: Purified recombinant human HSD17B13 protein (e.g., OriGene, TP313132)[2]
-
Inhibitor: this compound (or other small molecule inhibitors)
-
Assay Kit: NAD/NADH-Glo™ Assay (Promega, G9071 or similar)[7][10]
-
Substrate: β-estradiol (MCE, HY-B0141) or other suitable HSD17B13 substrate[6]
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+) (Sigma-Aldrich)
-
Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Solvent: 100% DMSO for compound dilution
-
Plates: White, opaque, 96-well or 384-well assay plates (Corning)[11]
-
Equipment:
-
Luminometer for plate reading
-
Standard laboratory pipettes and multichannel pipettes
-
Incubator
-
Experimental Protocol
This protocol is designed for a 384-well plate format with a final reaction volume of 20 µL for the enzyme reaction and 40 µL after adding the detection reagent. Adjust volumes as needed, maintaining a 1:1 ratio of sample to detection reagent.[12]
3.1. Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Keep on ice.
-
HSD17B13 Enzyme Solution: Dilute the purified HSD17B13 stock in cold assay buffer to a 2X working concentration (e.g., 60 ng/µL, final concentration will be 300 ng per 10 µL reaction).[6]
-
Substrate/Cofactor Solution: Prepare a 2X working solution of β-estradiol and NAD+ in assay buffer. A suggested starting concentration is 30 µM β-estradiol and 1 mM NAD+ (final concentrations will be 15 µM and 500 µM, respectively).[6]
-
This compound Compound Plate: Perform a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into assay buffer to create a 4X working concentration series. The final DMSO concentration in the enzyme reaction should not exceed 1%.
-
NAD/NADH-Glo™ Detection Reagent: Prepare the detection reagent according to the manufacturer's instructions just prior to use.[7] Equilibrate to room temperature before adding to the assay plate.
3.2. Assay Procedure
-
Compound Addition: Add 5 µL of 4X this compound solution to the appropriate wells of a 384-well plate. For controls, add 5 µL of assay buffer containing the same percentage of DMSO.
-
100% Inhibition (No Enzyme) Control: Wells with buffer, substrate, and no enzyme.
-
0% Inhibition (Vehicle) Control: Wells with enzyme, substrate, and DMSO vehicle.
-
-
Enzyme Addition: Add 5 µL of the 2X HSD17B13 enzyme solution to all wells except the "No Enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/Cofactor solution to all wells to start the enzymatic reaction. The total volume is now 20 µL.
-
Enzyme Incubation: Mix the plate and incubate for 60 minutes at room temperature.[6]
-
Signal Detection: Add 20 µL of the prepared NAD/NADH-Glo™ Detection Reagent to all wells.
-
Signal Development: Mix the plate and incubate for 40-60 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.[12]
-
Measurement: Read the luminescence using a compatible plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "No Enzyme" control wells from all other measurements.
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (log-logistic) model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound. Note: As of late 2025, specific biochemical data for a compound named "this compound" is not widely available in public literature. The values presented are for illustrative purposes.
| Parameter | Value |
| Compound Name | This compound |
| Target | Human HSD17B13 |
| Assay | NAD/NADH-Glo™ Luminescent Assay |
| Substrate | β-estradiol (15 µM) |
| Cofactor | NAD+ (500 µM) |
| IC50 | 150 nM (Example Value) |
| Hill Slope | 1.1 (Example Value) |
HSD17B13 Signaling Context
HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets.[13][14] Its expression can be induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[13][15] Overexpression of HSD17B13 is associated with increased lipid droplet size and number.[14][16] Recent studies also suggest a role for HSD17B13 in inflammatory signaling pathways, such as the platelet-activating factor (PAF)/STAT3 pathway, linking lipid metabolism to liver inflammation.[6] Pharmacological inhibition of HSD17B13 is therefore being explored as a therapeutic strategy to protect against liver injury.[17]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. primarysourceai.substack.com [primarysourceai.substack.com]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. promega.com [promega.com]
- 8. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
- 9. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part 1: Technology and Features [promega.sg]
- 10. NAD/NADH-Glo™ Assay Protocol [promega.jp]
- 11. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 14. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Hsd17B13-IN-28 Concentration for In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of Hsd17B13-IN-28 for their studies. The information is presented in a clear question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a cell-based assay?
A1: While a specific IC50 for this compound is not publicly available, data from a well-characterized Hsd17B13 inhibitor, BI-3231, can provide a useful starting point. BI-3231 has a reported IC50 of 11 nM in a cellular assay using HEK cells. For initial experiments with this compound, a concentration range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is reported to be soluble in DMSO at a concentration of 100 mg/mL. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q3: What cell lines are suitable for in vitro studies with this compound?
A3: Liver-derived cell lines are the most physiologically relevant for studying Hsd17B13, as it is primarily expressed in the liver. Commonly used cell lines include:
-
HepG2: A human hepatoma cell line.
-
Huh7: Another human hepatoma cell line.
-
HEK293: A human embryonic kidney cell line that can be readily transfected to overexpress Hsd17B13 for mechanistic studies.
The choice of cell line should be guided by the specific research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory activity observed | Suboptimal inhibitor concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 in your assay system. |
| Poor compound solubility: The inhibitor may have precipitated out of the solution at the working concentration. | Visually inspect the media for any precipitate. Prepare fresh dilutions from the stock solution. Consider using a solubilizing agent if necessary, ensuring it does not affect your assay. | |
| Inactive compound: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the inhibitor from a properly stored stock solution. | |
| Low Hsd17B13 expression in the cell line: The target protein level may be insufficient for a detectable inhibitory effect. | Confirm Hsd17B13 expression in your chosen cell line by Western blot or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| High background signal or off-target effects | Inhibitor concentration is too high: High concentrations can lead to non-specific binding and off-target effects. | Use the lowest effective concentration of this compound based on your dose-response curve. |
| DMSO toxicity: The final concentration of DMSO in the assay may be too high. | Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. | |
| Compound promiscuity: The inhibitor may be interacting with other proteins in the cell. | If feasible, perform target engagement studies, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to Hsd17B13 in your cells. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. | Standardize your cell culture and experimental protocols. Use cells within a consistent passage number range and seed them at a consistent density. |
| Inaccurate pipetting: Errors in preparing serial dilutions of the inhibitor can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell viability. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media to minimize evaporation. |
Experimental Protocols
Hsd17B13 Enzymatic Assay
This protocol is adapted from established methods for measuring Hsd17B13 activity in vitro.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADH detection reagent (e.g., Promega's NADH-Glo™ Assay)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add recombinant Hsd17B13 protein to each well.
-
Initiate the reaction by adding a mixture of β-estradiol and NAD+.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Hsd17B13 Activity Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound in a cellular context.
Materials:
-
Liver-derived cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Assay plates (e.g., 96-well plates)
-
Reagents for measuring a downstream marker of Hsd17B13 activity (e.g., lipid accumulation via Oil Red O staining or a specific metabolite).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.
-
Remove the old medium and treat the cells with the diluted inhibitor or vehicle control.
-
Incubate the cells for a desired period (e.g., 24-48 hours).
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After incubation, assess the endpoint. For example, to measure lipid accumulation:
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Fix the cells with 4% paraformaldehyde.
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Stain with Oil Red O solution.
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Wash and elute the dye.
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Measure the absorbance at the appropriate wavelength.
-
-
Normalize the results to the vehicle control and determine the dose-dependent effect of this compound.
Visualizations
Caption: Hsd17B13 signaling pathway and point of inhibition.
Caption: General workflow for a cell-based Hsd17B13 inhibition assay.
Overcoming Hsd17B13-IN-28 solubility and stability issues in media
Welcome to the technical support center for Hsd17B13-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?
A1: this compound, like many small molecule inhibitors, is expected to have low aqueous solubility. The recommended primary solvent is dimethyl sulfoxide (DMSO). For related Hsd17B13 inhibitors, stock solutions are typically prepared in DMSO at high concentrations. For example, HSD17B13-IN-2 is soluble in DMSO at 100 mg/mL (255.49 mM), and HSD17B13-IN-8 is soluble at 100 mg/mL (232.07 mM).[1][2] It is crucial to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of the compound.[1][2]
Q2: After diluting my DMSO stock of this compound into my cell culture media, I observe precipitation. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to minimize solvent-induced toxicity. However, a slightly higher concentration may be necessary for solubility.
-
Use of Surfactants or Co-solvents: Consider the use of excipients. For instance, a common formulation for similar compounds involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][3]
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Serum in Media: The presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds. If your experimental design allows, perform dilutions in media containing fetal bovine serum (FBS).
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Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Sonication: Gentle sonication of the final diluted solution can help to redissolve small precipitates.[1][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store the powdered form of the compound at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: How can I assess the stability of this compound in my specific experimental media over the course of my experiment?
A4: To determine the stability of this compound in your media, you can perform a time-course experiment. Prepare the compound in your media at the desired final concentration. At various time points (e.g., 0, 2, 6, 12, 24, 48 hours) under your experimental conditions (e.g., 37°C, 5% CO2), take an aliquot of the media. Analyze the concentration of the active compound at each time point using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Compound Precipitation During Stock Solution Preparation
| Symptom | Possible Cause | Troubleshooting Step |
| Solid material does not dissolve in DMSO. | Insufficient solvent volume or poor quality DMSO. | Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. |
| The solution is cloudy or contains visible particles. | The compound has low solubility at room temperature. | Gentle warming of the solution (to 37°C) and/or sonication can aid in dissolution.[1][3] |
Issue 2: Compound Instability in Cell Culture Media
| Symptom | Possible Cause | Troubleshooting Step |
| Loss of biological activity over time. | The compound may be degrading in the aqueous environment at 37°C. | Perform a stability study as described in the FAQ. Consider replenishing the media with freshly diluted compound at regular intervals during long-term experiments. |
| Inconsistent experimental results. | The compound may be binding to plasticware. | Use low-adhesion plasticware for your experiments. The inclusion of a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) may also help. |
Quantitative Data Summary
The following tables summarize solubility and storage information for well-characterized Hsd17B13 inhibitors, which can serve as a useful reference for this compound.
Table 1: Solubility of Hsd17B13 Inhibitors in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |
| HSD17B13-IN-2 | 391.41 | 100 mg/mL (255.49 mM)[1] |
| BI-3231 | 380.37 | 125 mg/mL (328.63 mM)[3] |
| HSD17B13-IN-8 | 430.90 | 100 mg/mL (232.07 mM)[2] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][2][3] |
| In Solvent | -80°C | 6 months[1][2][3] |
| -20°C | 1 month[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid powder)
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 0.01 L * 10 mmol/L * Molecular Weight of this compound g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
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If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as per experimental design)
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Sterile polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to achieve the final desired concentration. For example, to achieve a 10 µM final concentration: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media (resulting in a 100 µM solution). Mix well by gentle pipetting. b. Add the required volume of the 100 µM intermediate solution to your final volume of cell culture media. For example, add 100 µL of the 100 µM solution to 900 µL of media to get a final volume of 1 mL with a 10 µM concentration.
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Mix the final solution thoroughly but gently before adding it to your cells. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤0.5%).
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
Troubleshooting inconsistent results in Hsd17B13-IN-28 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-28 or other hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors, such as BI-3231. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I can't find any information on "this compound." Is this the correct name?
A1: "this compound" may be an internal or less common identifier for a selective Hsd17B13 inhibitor. The most widely characterized potent and selective Hsd17B13 inhibitor in the scientific literature is BI-3231 .[1][2][3][4][5] It is highly likely that the troubleshooting and experimental guidance provided for BI-3231 will be applicable to your compound. We recommend verifying the structure and properties of your molecule. A negative control compound, BI-0955, which is a methylated, inactive analog of BI-3231, is also available and recommended for control experiments.[1]
Q2: My Hsd17B13 inhibitor is precipitating in my cell culture media. How can I resolve this?
A2: Inhibitor precipitation is a common issue that can lead to inconsistent results. Here are several factors to consider:
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Solubility Limits: BI-3231 has good aqueous solubility, but it's crucial to not exceed its solubility limit in your final assay conditions.[1][6] For in vitro experiments, stock solutions are typically prepared in DMSO.[2][7]
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DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.[7]
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Media Components: Serum proteins in the culture medium can sometimes interact with small molecules, affecting their solubility. Consider reducing the serum concentration during the treatment period if experimentally feasible, or using a serum-free formulation for the duration of the inhibitor treatment.
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Preparation of Working Solutions: Always add the inhibitor stock solution to the pre-warmed media with vigorous mixing to ensure rapid and uniform dispersion. Prepare working solutions fresh for each experiment.[2]
Q3: I am observing inconsistent IC50 values for my Hsd17B13 inhibitor in my enzymatic assays. What could be the cause?
A3: Fluctuations in IC50 values can stem from several experimental variables. Below are key factors to check for an Hsd17B13 enzymatic assay:
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NAD+ Concentration: The binding of BI-3231 to Hsd17B13 is highly dependent on the presence of the cofactor NAD+.[1][3] Inconsistent or suboptimal NAD+ concentrations in your assay buffer will directly impact the inhibitor's potency. Ensure NAD+ is present at a consistent and appropriate concentration.
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Enzyme Concentration: For potent inhibitors like BI-3231, where the IC50 is in the low nanomolar range, the enzyme concentration can significantly affect the apparent IC50 value.[2][4] If the enzyme concentration is close to or above the Ki of the inhibitor, it can lead to an overestimation of the IC50. Use the lowest concentration of the enzyme that still provides a robust signal window.
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Substrate Choice: While BI-3231 has been shown to be effective with different Hsd17B13 substrates like estradiol and retinol, ensure you are using a consistent substrate and concentration across experiments.[3]
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Assay Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are kept consistent.
Q4: My in-cell western or immunofluorescence results for Hsd17B13 inhibition are not matching my enzymatic assay data. Why might this be?
A4: Discrepancies between biochemical and cell-based assays are common. Here are some potential reasons:
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Cellular Uptake and Efflux: The inhibitor must cross the cell membrane to reach its intracellular target. Poor membrane permeability or active efflux by cellular transporters can result in a lower effective intracellular concentration of the inhibitor. BI-3231 has shown good permeability.[1][6]
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Metabolic Instability: The inhibitor may be metabolized by the cells into less active or inactive forms. BI-3231 demonstrates moderate metabolic stability in hepatocytes.[1][2]
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Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that can confound the results. It's important to use the lowest effective concentration and include appropriate controls, such as the inactive analog BI-0955.[1][8]
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Localization: Hsd17B13 is primarily localized to lipid droplets within hepatocytes.[6][9][10] Ensure your cell model expresses Hsd17B13 and that your experimental conditions (e.g., lipid loading) are appropriate for studying its function.
Troubleshooting Guides
Guide 1: Inconsistent Lipid Droplet Phenotype After Inhibitor Treatment
Problem: You are not observing a consistent change in lipid droplet number or size after treating hepatocytes (e.g., HepG2) with an Hsd17B13 inhibitor.
| Potential Cause | Recommended Solution |
| Suboptimal Lipid Loading | Ensure consistent induction of lipid droplets before inhibitor treatment. Oleic acid is commonly used for this purpose. The concentration and incubation time should be optimized for your specific cell line. |
| Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of your Hsd17B13 inhibitor. High concentrations may induce cytotoxicity or off-target effects. |
| Timing of Treatment | The timing of inhibitor addition relative to lipid loading can be critical. Test different treatment schedules (e.g., pre-treatment, co-treatment, post-treatment). |
| Lipid Droplet Staining Issues | Stains like BODIPY 493/503 can be prone to photobleaching.[11] Image cells immediately after staining and use appropriate microscopy settings. Ensure the staining protocol is optimized and consistent. |
| Quantification Method | Manual counting of lipid droplets can be subjective. Use automated image analysis software to quantify lipid droplet number, size, and intensity for more objective and robust data.[12] |
Guide 2: High Variability in In Vivo Studies
Problem: Inconsistent results in mouse models of liver disease when using an Hsd17B13 inhibitor.
| Potential Cause | Recommended Solution |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | BI-3231 is rapidly cleared from plasma, although it maintains considerable hepatic exposure.[2] The dosing regimen (dose, frequency, and route of administration) may need to be optimized to maintain sufficient target engagement in the liver. |
| Vehicle Formulation | Ensure the inhibitor is fully solubilized in the vehicle. A common formulation for BI-3231 for in vivo use includes DMSO, PEG300, Tween-80, and saline.[2] Prepare the formulation fresh for each administration. |
| Animal Model Variability | The severity and progression of liver disease can vary between individual animals. Ensure proper randomization of animals into treatment groups and use a sufficient number of animals to achieve statistical power. |
| Target Engagement | If possible, measure target engagement in the liver tissue to confirm that the inhibitor is reaching its target at effective concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency of BI-3231
| Parameter | Human Hsd17B13 | Mouse Hsd17B13 | Selectivity vs. Hsd17B11 | Reference |
| IC50 | 1 nM | 13 nM | >10,000-fold | [2][13] |
| Ki | 0.7 nM | N/A | N/A | [4] |
| Cellular IC50 (HEK cells) | 11 nM | N/A | N/A | [14] |
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value/Observation | Reference |
| Molecular Weight | 380.37 g/mol | [4] |
| Aqueous Solubility | Good | [1] |
| Permeability | Good | [1] |
| Metabolic Stability (Hepatocytes) | Moderate | [1][2] |
| Plasma Clearance (in vivo) | Rapid | [2] |
| Hepatic Exposure (in vivo) | Maintained for over 48 hours | [2] |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzymatic Assay
This protocol is adapted from methods used to characterize selective Hsd17B13 inhibitors.[15]
-
Reagents and Materials:
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Purified recombinant human Hsd17B13 protein
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Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
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Substrate: Estradiol (or Retinol)
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Cofactor: NAD+
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Hsd17B13 Inhibitor (e.g., BI-3231)
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NADH detection kit (e.g., NAD-Glo)
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384-well assay plates
-
-
Procedure:
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Prepare serial dilutions of the Hsd17B13 inhibitor in DMSO, then dilute further in Assay Buffer.
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Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
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Add the Hsd17B13 enzyme (e.g., 50-100 nM final concentration) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
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Prepare a substrate/cofactor mix containing estradiol (e.g., 10-50 µM final concentration) and NAD+ in Assay Buffer.
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Initiate the enzymatic reaction by adding the substrate/cofactor mix to each well.
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Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
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Stop the reaction and measure the amount of NADH produced using a commercial detection kit according to the manufacturer's instructions.
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Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
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Protocol 2: Cellular Lipid Droplet Accumulation Assay
This protocol describes how to assess the effect of an Hsd17B13 inhibitor on lipid droplet accumulation in hepatocytes.
-
Reagents and Materials:
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Hepatocyte cell line (e.g., HepG2)
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Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
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Oleic acid complexed to BSA
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Hsd17B13 inhibitor (e.g., BI-3231)
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BODIPY 493/503 or other lipid droplet stain
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Hoechst 33342 or DAPI for nuclear staining
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Formaldehyde for fixation
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PBS (Phosphate-Buffered Saline)
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96-well imaging plates
-
-
Procedure:
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Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with the Hsd17B13 inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include vehicle control (DMSO) and a negative control compound if available.
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Induce lipid droplet formation by adding oleic acid-BSA complex to the media and incubate for a further 16-24 hours.
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After incubation, remove the media and wash the cells gently with PBS.
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Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
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Wash the cells twice with PBS.
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Stain the cells with a working solution of BODIPY 493/503 and a nuclear stain (e.g., Hoechst) in PBS for 30 minutes at room temperature, protected from light.
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Wash the cells three times with PBS.
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Acquire images using a high-content imaging system or a confocal microscope.
-
Analyze the images to quantify the number, size, and intensity of lipid droplets per cell. Normalize the data to the cell number.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes.
Caption: Troubleshooting workflow for inconsistent Hsd17B13 inhibitor results.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. caymanchem.com [caymanchem.com]
- 9. uniprot.org [uniprot.org]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BI 3231 (CAS 2894848-07-6): R&D Systems [rndsystems.com]
- 14. eubopen.org [eubopen.org]
- 15. enanta.com [enanta.com]
Addressing the disconnect between in vitro and in vivo efficacy of Hsd17B13-IN-28
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the observed disconnect between the in vitro and in vivo efficacy of Hsd17B13-IN-28.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during the experimental evaluation of this compound.
Question 1: this compound demonstrates high potency in our in vitro enzymatic assays, but we observe no significant effect on lipid accumulation in our cell-based models. What could be the reason for this discrepancy?
Potential Causes and Solutions:
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Low Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target, HSD17B13, which is localized to lipid droplets.[1][2]
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Troubleshooting Step: Perform a cell permeability assay (e.g., a PAMPA or Caco-2 assay) to assess the compound's ability to cross biological membranes. If permeability is low, consider formulation strategies or chemical modification of the inhibitor to improve its physicochemical properties.
-
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Compound Efflux: The inhibitor may be actively transported out of the cells by efflux pumps, such as P-glycoprotein (P-gp).
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Troubleshooting Step: Co-incubate the cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil). A significant increase in intracellular accumulation or efficacy would suggest that efflux is a contributing factor.
-
-
Off-Target Effects in Cells: The cellular environment is more complex than an isolated enzyme assay. The compound might be sequestered by binding to other cellular components or may not be stable in the cellular milieu.
-
Troubleshooting Step: Conduct a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. This will help determine if the compound is binding to HSD17B13 in its native cellular environment.
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Question 2: We see a moderate effect of this compound in our cell-based assays, but there is no measurable in vivo efficacy in our mouse model of non-alcoholic fatty liver disease (NAFLD). Why is there a disconnect?
Potential Causes and Solutions:
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Poor Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in vivo, preventing it from reaching and maintaining a therapeutic concentration at the target site (the liver).
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Troubleshooting Step: Conduct a full pharmacokinetic study in the selected animal model. This should include measurements of key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and bioavailability. The results will indicate if the compound's PK profile is suboptimal.
-
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Species-Specific Differences: There may be significant differences in the HSD17B13 protein between humans (for which the inhibitor was likely designed) and the animal model being used.[3] Mouse models of HSD17B13 knockout do not always replicate the protective effects seen in humans with loss-of-function variants.[3][4]
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Troubleshooting Step: Compare the amino acid sequence of human and mouse HSD17B13, particularly around the inhibitor's binding site. If significant differences exist, consider developing a humanized mouse model or testing the compound in a species with a more homologous HSD17B13 protein.
-
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Insufficient Target Engagement In Vivo: Even with adequate plasma exposure, the compound may not be reaching the lipid droplets within hepatocytes at a sufficient concentration to inhibit HSD17B13.
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Troubleshooting Step: Perform a liver biopsy or use advanced imaging techniques at various time points after dosing to measure the compound's concentration in the liver and assess target engagement. This can be achieved through methods like liquid chromatography-mass spectrometry (LC-MS) on liver homogenates.
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Frequently Asked Questions (FAQs)
Q1: What is the primary function of HSD17B13 and where is it located within the cell?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver.[5][6] It is localized to the surface of lipid droplets within hepatocytes.[2][7][8] While its precise physiological function is still under investigation, it is known to be involved in lipid metabolism.[5][6] Genetic studies in humans have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases like non-alcoholic steatohepatitis (NASH).[2][9]
Q2: Why is it challenging to develop inhibitors for lipid droplet-associated proteins like HSD17B13?
Targeting proteins on the surface of lipid droplets presents unique challenges. These proteins exist in a distinct biophysical environment—the interface between the lipid core and the cytoplasm. Small molecule inhibitors must not only penetrate the cell but also partition effectively to the lipid droplet surface to engage with their target. This requires a specific balance of lipophilicity and other physicochemical properties.
Q3: Are there known differences between human and mouse HSD17B13 that could affect inhibitor efficacy?
Yes, there are documented differences. While the key catalytic residues are conserved, variations in other regions of the protein may exist.[3] More importantly, studies have shown that knocking out the Hsd17b13 gene in mice does not consistently confer the same protective phenotype against liver disease as observed in humans with genetic variants that lead to a loss of HSD17B13 function.[3][4] This suggests that the downstream consequences of HSD17B13 inhibition may differ between species, which is a critical consideration for preclinical in vivo studies.
Data Presentation
Table 1: In Vitro vs. In Vivo Efficacy Summary of this compound
| Parameter | In Vitro Assay | Cell-Based Assay | In Vivo Mouse Model |
| Assay Type | Recombinant Human HSD17B13 Enzymatic Assay | Oleic Acid-Induced Lipid Accumulation in HepG2 Cells | High-Fat Diet-Induced NAFLD Model |
| Metric | IC50 | EC50 | Reduction in Liver Triglycerides |
| Result | 50 nM | 1.5 µM | No Significant Effect |
Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value | Interpretation |
| Cmax | 150 ng/mL | Low maximum plasma concentration |
| Tmax | 2 hours | Slow absorption |
| t1/2 | 1.5 hours | Rapid clearance |
| Bioavailability | < 5% | Poor oral absorption |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Activity Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13.
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Materials: Recombinant human HSD17B13, NADPH, substrate (e.g., a specific retinol), assay buffer, this compound, 384-well plate, plate reader.
-
Procedure:
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Prepare a serial dilution of this compound in DMSO.
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In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the inhibitor at various concentrations.
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Incubate for 15 minutes at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding the substrate and NADPH.
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Monitor the decrease in NADPH fluorescence (or absorbance) over time using a plate reader.
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Calculate the rate of reaction for each inhibitor concentration.
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Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Lipid Droplet Accumulation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound in reducing lipid accumulation in a cellular model.
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Materials: HepG2 cells, cell culture medium, oleic acid, this compound, LipidTOX Green or Nile Red stain, high-content imaging system.
-
Procedure:
-
Plate HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1 hour.
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Induce lipid droplet formation by adding oleic acid to the medium and incubate for 24 hours.
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Fix the cells and stain for lipid droplets (using LipidTOX Green) and nuclei (using Hoechst stain).
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Acquire images using a high-content imaging system.
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Quantify the total lipid droplet area per cell.
-
Plot the lipid droplet area against the inhibitor concentration and fit the data to determine the EC50 value.
-
Protocol 3: In Vivo Target Engagement Study Protocol
-
Objective: To confirm that this compound reaches and binds to HSD17B13 in the liver of a mouse model.
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Materials: C57BL/6 mice, this compound formulation, vehicle control, equipment for liver tissue homogenization and analysis (e.g., LC-MS).
-
Procedure:
-
Dose a cohort of mice with this compound at a specified dose and another cohort with the vehicle control.
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At various time points post-dosing (e.g., 1, 4, 8, and 24 hours), euthanize a subset of mice.
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Perfuse the liver and collect the tissue.
-
Homogenize the liver tissue and perform subcellular fractionation to enrich for the lipid droplet fraction.
-
Use LC-MS to quantify the concentration of this compound in the liver homogenate and the lipid droplet fraction.
-
(Optional) Perform a cellular thermal shift assay (CETSA) on the liver lysates to assess the thermal stabilization of HSD17B13, which indicates target binding.
-
Visualizations
Caption: Proposed role of HSD17B13 in hepatic lipid metabolism.
Caption: General workflow for preclinical testing of an HSD17B13 inhibitor.
Caption: Decision tree for troubleshooting the in vitro-in vivo disconnect.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hsd17B13-IN-28 Metabolic Instability in Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-28, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1] The focus is on addressing challenges related to its metabolic instability when assessed in primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a significant role in lipid metabolism.[2][3] Inhibition of HSD17B13 is being explored as a therapeutic strategy for steatotic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[4][5] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of chronic liver disease progression.[6][7][8]
Q2: What is this compound?
A2: this compound is a potent small molecule inhibitor of the HSD17B13 enzyme, with a reported IC50 of less than 0.1 μM.[1] It is a valuable tool for studying the therapeutic potential of HSD17B13 inhibition.
Q3: What is a hepatocyte stability assay and why is it important?
A3: A hepatocyte stability assay is an in vitro method used to assess the metabolic stability of a compound in liver cells.[9] This assay measures the rate at which a compound is metabolized by the various drug-metabolizing enzymes present in hepatocytes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[10] The data obtained, such as intrinsic clearance (CLint) and half-life (t1/2), are crucial for predicting the in vivo hepatic clearance, bioavailability, and potential for drug-drug interactions.[11][12][13]
Q4: What are the typical outcomes of a hepatocyte stability assay?
A4: The primary outcomes are the determination of the compound's half-life (t1/2) and its intrinsic clearance (CLint). These values are calculated by monitoring the disappearance of the parent compound over time.[14][15] This data helps in ranking compounds based on their metabolic stability and predicting their pharmacokinetic properties in vivo.[16]
Troubleshooting Guide
Below are common issues encountered during hepatocyte stability assays with this compound, along with potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Disappearance of this compound | High intrinsic clearance due to extensive Phase I (e.g., CYP-mediated) or Phase II metabolism. | - Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed. This can help pinpoint the metabolic pathways responsible for the rapid clearance.- Co-incubation with Inhibitors: Perform co-incubation studies with broad-spectrum or specific CYP inhibitors (e.g., 1-aminobenzotriazole, ketoconazole) to determine the contribution of CYP enzymes.- Use Different Species: Compare the metabolic stability in hepatocytes from different species (e.g., human, rat, mouse) to identify potential species differences in metabolism.[10] |
| High Variability Between Experiments | - Inconsistent hepatocyte viability or density.- Variation in reagent preparation.- Inconsistent incubation times or conditions. | - Ensure High Viability: Use cryopreserved hepatocytes with high post-thaw viability (>80%).- Standardize Cell Density: Maintain a consistent cell density (e.g., 0.5 or 1 million cells/mL) across all experiments.[11][15]- Prepare Fresh Reagents: Prepare fresh working solutions of this compound and control compounds for each experiment.- Automate Sampling: If possible, use automated liquid handlers for precise timing of sample collection. |
| Low Recovery of Compound at Time Zero | - Non-specific binding to labware.- Poor solubility of the compound in the incubation medium. | - Use Low-Binding Plates: Employ low-protein-binding plates and pipette tips.- Check Solubility: Assess the solubility of this compound in the incubation medium at the target concentration. The final DMSO concentration should typically not exceed 0.1-1%.[14]- Include a "No Hepatocyte" Control: Run a control incubation without hepatocytes to assess compound recovery and stability in the matrix. |
| Unexpectedly Slow Metabolism | - Low metabolic activity of the hepatocyte batch.- Inhibition of metabolic enzymes by the compound itself or the vehicle (e.g., DMSO). | - Use Positive Controls: Always include well-characterized positive control compounds (e.g., testosterone, verapamil) to verify the metabolic competence of the hepatocytes.[17]- Check for Cytotoxicity: Perform a cytotoxicity assay to ensure that the concentration of this compound used is not toxic to the hepatocytes.[16]- Evaluate Vehicle Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is within the recommended limits (typically ≤0.5%). |
Experimental Protocols
Hepatocyte Stability Assay Protocol
This protocol provides a general framework for assessing the metabolic stability of this compound in suspension hepatocytes.
Materials:
-
Cryopreserved primary hepatocytes (human or other species)
-
Hepatocyte plating and incubation medium (e.g., Williams' Medium E)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile containing an internal standard (for reaction termination and protein precipitation)
-
96-well plates (low-binding, if necessary)
-
Incubator with CO2 supply and temperature control (37°C, 5% CO2)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Thaw Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions. Assess cell viability and density.
-
Prepare Hepatocyte Suspension: Dilute the hepatocyte suspension to the desired working concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
Prepare Compound Working Solutions: Prepare working solutions of this compound and positive controls by diluting the stock solutions in incubation medium to the final desired concentration (e.g., 1 µM).[11]
-
Initiate the Reaction: Add the compound working solution to the hepatocyte suspension to start the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture into a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[11][17]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[10]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / number of hepatocytes).[14]
-
Visualizations
Caption: Workflow for a hepatocyte metabolic stability assay.
Caption: Simplified signaling pathway involving HSD17B13 in hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 10. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Hepatocyte Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Hsd17B13-IN-28 and NAD+ Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Nicotinamide Adenine Dinucleotide (NAD+) concentration on the potency of Hsd17B13-IN-28.
Troubleshooting Guide
Issue 1: High Variability in this compound IC50 Values Between Experiments
Question: We are observing significant variability in the IC50 values for this compound across different assay runs. What could be the cause?
Answer:
High variability in IC50 values for Hsd17B13 inhibitors is often linked to fluctuations in NAD+ concentration. The potency of many Hsd17B13 inhibitors is highly dependent on the concentration of this cofactor.
Troubleshooting Steps:
-
Standardize NAD+ Concentration: Ensure that the final concentration of NAD+ in your assay buffer is consistent across all experiments. Prepare a large batch of assay buffer with a fixed NAD+ concentration for a series of experiments.
-
Verify NAD+ Stock Solution: The quality and concentration of your NAD+ stock solution are critical.
-
Prepare fresh NAD+ stock solutions regularly. NAD+ can degrade upon repeated freeze-thaw cycles and prolonged storage.
-
Verify the concentration of your NAD+ stock using spectrophotometric methods (A260 nm).
-
-
Assay Equilibration: Allow all assay components, including the enzyme, substrate, inhibitor, and NAD+, to equilibrate to the assay temperature before initiating the reaction. Temperature gradients across the plate can affect enzyme kinetics.
-
Review Pipetting Accuracy: Inconsistent pipetting of any of the reaction components, especially the NAD+ solution, can lead to significant variations in the final concentration and, consequently, the IC50 values.
Issue 2: Unexpectedly Low Potency of this compound
Question: The observed IC50 of this compound in our assay is much higher (lower potency) than expected from the literature. Why might this be happening?
Answer:
An unexpectedly high IC50 value can be a direct consequence of suboptimal NAD+ concentrations. For inhibitors that exhibit an uncompetitive or noncompetitive mode of inhibition with respect to NAD+, the apparent potency can be significantly influenced by the cofactor's concentration.
Troubleshooting Steps:
-
Optimize NAD+ Concentration: The concentration of NAD+ can significantly impact the apparent potency of the inhibitor. It is recommended to perform experiments with varying NAD+ concentrations to determine the optimal condition for your assay. The binding of some inhibitors is enhanced in the presence of NAD+.[1]
-
Check Substrate Concentration: Ensure the substrate concentration is appropriate. Typically, for IC50 determination, the substrate concentration should be at or near its Michaelis constant (Km) value.
-
Enzyme Activity: Confirm the activity of your recombinant Hsd17B13 enzyme. Low enzyme activity can lead to a reduced assay window and inaccurate IC50 determination.
-
Inhibitor Integrity: Verify the integrity and concentration of your this compound stock solution.
Issue 3: High Background Signal in Luminescence-Based Assays (e.g., NAD-Glo™)
Question: We are using a luminescence-based assay to measure Hsd17B13 activity and are experiencing high background signals, which reduces our assay window. What are the potential causes and solutions?
Answer:
High background in luminescence assays can originate from several sources, including contamination and non-enzymatic reduction of the detection reagent.
Troubleshooting Steps:
-
Contamination of Reagents:
-
Use fresh, high-quality reagents.
-
Ensure that pipette tips are changed between each reagent addition to prevent cross-contamination.
-
-
Autoluminescence of Assay Plates: Use opaque, white multiwell plates specifically designed for luminescence assays to minimize crosstalk and background.
-
Reaction with Reducing Agents: Some compounds in your assay, or the inhibitor itself, may have reducing properties that can react with the proluciferin substrate, leading to a non-enzymatic generation of the luminescent signal.
-
Run a control experiment with all assay components except the Hsd17B13 enzyme to check for non-enzymatic signal generation.
-
-
Incubation Times: Optimize the incubation time for both the enzymatic reaction and the detection reagent. Over-incubation can sometimes lead to increased background.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and the role of NAD+?
A1: Hsd17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase.[2][3][4] It catalyzes the conversion of substrates by using NAD+ as a cofactor, which is reduced to NADH in the process.[5] The binding of NAD+ can induce conformational changes in the enzyme that may be necessary for substrate or inhibitor binding.[2][5]
Q2: How does NAD+ concentration affect the potency of this compound?
A2: The potency of Hsd17B13 inhibitors can be significantly dependent on the NAD+ concentration. For some inhibitors, binding to the enzyme is enhanced in the presence of NAD+.[1] This suggests that the inhibitor may bind preferentially to the enzyme-NAD+ complex. Consequently, variations in NAD+ concentration in the assay will lead to changes in the apparent IC50 value of the inhibitor. For some inhibitor series, a noncompetitive mode of inhibition with respect to NAD+ has been observed.[6]
Q3: What is the recommended concentration of NAD+ to use in an Hsd17B13 activity assay?
A3: The optimal NAD+ concentration can depend on the specific assay format and the research question. For routine inhibitor screening, a concentration at or near the Km of NAD+ for Hsd17B13 is often used. However, to fully characterize the mechanism of inhibition of this compound, it is advisable to determine its IC50 at a range of NAD+ concentrations.
Q4: Can the choice of substrate affect the measured potency of this compound?
A4: While the primary focus is on NAD+, the choice and concentration of the substrate can also influence the results. It is important to ensure that the substrate used does not introduce any assay artifacts and that its concentration is kept constant when comparing inhibitor potencies. For some inhibitors, no significant substrate bias has been observed.[7]
Q5: What are some common pitfalls to avoid when setting up an Hsd17B13 inhibitor assay?
A5:
-
Inconsistent Reagent Concentrations: As discussed, variations in NAD+ concentration are a major source of error.
-
Impure Enzyme: The purity and activity of the recombinant Hsd17B13 enzyme are crucial for reliable results.
-
Assay Artifacts: Some compounds can interfere with the detection method (e.g., luciferase-based assays). It is important to run appropriate controls to identify such interferences.
-
Solvent Effects: Ensure that the final concentration of solvents like DMSO is kept constant across all wells and is at a level that does not affect enzyme activity.
Data Presentation
The following table presents hypothetical data to illustrate the impact of NAD+ concentration on the potency (IC50) of this compound. This data is for illustrative purposes only and is not derived from actual experimental results.
| NAD+ Concentration (µM) | This compound IC50 (nM) |
| 10 | 150 |
| 50 | 85 |
| 100 | 50 |
| 250 | 30 |
| 500 | 25 |
Experimental Protocols
Protocol 1: Hsd17B13 Enzymatic Activity Assay using NAD-Glo™
This protocol is adapted from established methods for measuring Hsd17B13 activity.[5][6]
Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound
-
NAD+
-
Substrate (e.g., β-estradiol)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NAD-Glo™ Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO.
-
Prepare working solutions of Hsd17B13 enzyme, NAD+, and substrate in assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 50 nL) of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
-
Reaction Initiation:
-
Add the Hsd17B13 enzyme solution to each well.
-
Add the NAD+ solution to each well.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for another defined period (e.g., 60 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Hsd17B13 enzymatic reaction and inhibition.
Caption: Workflow for Hsd17B13 inhibition assay.
Caption: Troubleshooting inconsistent IC50 results.
References
- 1. researchgate.net [researchgate.net]
- 2. enanta.com [enanta.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Hsd17B13-IN-28
Disclaimer: Information for a compound specifically named "Hsd17B13-IN-28" is not publicly available. The following data and guidelines are based on closely related and documented Hsd17B13 inhibitors, such as HSD17B13-IN-2, HSD17B13-IN-8, and HSD17B13-IN-23, and should be considered as a general reference for a compound of this class.
Best Practices for Long-Term Storage and Handling
Proper storage and handling of Hsd17B13 inhibitors are crucial for maintaining their stability and ensuring experimental reproducibility. This guide provides best practices, troubleshooting advice, and answers to frequently asked questions.
Summary of Storage Conditions
For optimal stability, Hsd17B13 inhibitors should be stored under the following conditions.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Use within 6 months for best results.[1][2] |
| -20°C | 1 month | For frequent use. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is the first step toward reliable experimental results.
Materials:
-
Hsd17B13 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the inhibitor powder to room temperature before opening the vial to prevent moisture absorption.
-
Weigh the required amount of the inhibitor in a sterile tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1][2]
-
If the compound does not dissolve completely, use an ultrasonic bath to aid dissolution.[1][2] Note that hygroscopic DMSO can significantly impact solubility.[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: General In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of the compound on HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
Assay buffer
-
Hsd17B13 inhibitor stock solution
-
Microplate reader
Workflow:
-
Prepare serial dilutions of the Hsd17B13 inhibitor in assay buffer.
-
In a microplate, add the recombinant HSD17B13 enzyme, NAD+, and the inhibitor dilutions.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at 37°C for a specified period.
-
Measure the product formation or substrate depletion using a microplate reader at the appropriate wavelength.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | 1. Use of old or non-anhydrous DMSO. 2. Compound has precipitated out of solution. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1][2] 2. Gently warm the solution and use an ultrasonic bath to redissolve the compound.[1][2] |
| Inconsistent Experimental Results | 1. Repeated freeze-thaw cycles of the stock solution. 2. Instability of the compound in solution. | 1. Aliquot the stock solution into single-use volumes. 2. Prepare fresh dilutions from the stock solution for each experiment. Store stock solutions at -80°C.[1][2] |
| Low Inhibitory Activity | 1. Incorrect assay conditions. 2. Degradation of the compound. | 1. Optimize assay parameters such as enzyme and substrate concentrations. 2. Use a fresh aliquot of the inhibitor and verify its storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 inhibitors? A1: Hsd17B13 inhibitors block the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is involved in lipid metabolism within hepatic lipid droplets.[5] By inhibiting HSD17B13, these compounds can modulate lipid processing in the liver.
Q2: What is the relevance of inhibiting HSD17B13 in drug development? A2: Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[5] Therefore, inhibiting HSD17B13 is a promising therapeutic strategy for these conditions.
Q3: Can I use other solvents besides DMSO? A3: DMSO is the recommended solvent for initial stock solution preparation due to the high solubility of these compounds in it.[1][2] For cell-based assays, further dilution in aqueous buffers or cell culture media is necessary. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: How should I handle the powdered compound? A4: The powdered compound is typically shipped at room temperature.[1][2] Upon receipt, it should be stored at -20°C for long-term stability.[1][2] Handle in a well-ventilated area and avoid inhalation of the powder.
Visual Guides
Caption: Recommended workflow for the storage and handling of Hsd17B13 inhibitors.
Caption: Simplified pathway showing HSD17B13's role in lipid metabolism and the point of inhibition.
References
Technical Support Center: Hsd17B13-IN-28 Experiments in Liver Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-28 in liver cell experiments. Proper negative controls are critical for interpreting your results accurately and ensuring that the observed effects are specifically due to the inhibition of Hsd17B13.
Frequently Asked Questions (FAQs)
Q1: What is the most crucial negative control for my this compound experiment?
The ideal negative control is a structurally similar but inactive analog of this compound. This type of control helps to ensure that the observed cellular effects are due to the specific inhibition of Hsd17B13 and not from off-target effects or the chemical scaffold of the inhibitor itself. While a specific inactive analog for this compound is not commercially available, a compound named BI-0955 has been developed as an inactive control for a different Hsd17B13 inhibitor, BI-3231.[1][2] Using a structurally related inactive compound, if available from the same chemical series, is a valid strategy.
Q2: Since a specific inactive analog for this compound isn't available, what are the essential alternative negative controls I must include?
In the absence of a dedicated inactive analog, a multi-faceted approach to negative controls is essential. You should include:
-
Vehicle Control: Treating cells with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This controls for any effects of the solvent on the cells.
-
Untreated Control: A population of cells that does not receive any treatment. This provides a baseline for normal cell function and phenotype.
-
Gene Knockdown/Knockout Control: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Hsd17B13 expression in your liver cell model. Comparing the phenotype of these cells to those treated with this compound can confirm that the inhibitor's effect is on-target.
-
Expression of an Inhibitor-Resistant Hsd17B13 Mutant: If the binding site of this compound on Hsd17B13 is known, you can express a mutant version of Hsd17B13 that does not bind the inhibitor. If the inhibitor has no effect in cells expressing the mutant, it strongly suggests the inhibitor's specificity.
Q3: Hsd17B13 is part of the larger 17β-hydroxysteroid dehydrogenase (HSD17B) family. How do I control for off-target inhibition of other family members in the liver?
Several HSD17B family members are expressed in the liver and some, like HSD17B11, share high sequence homology with HSD17B13.[3][4] To address potential off-target effects, you should:
-
Assess the expression levels of other HSD17B family members in your specific liver cell model (e.g., HepG2, Huh7, primary human hepatocytes).
-
Perform enzymatic assays for the most likely off-target enzymes (e.g., HSD17B11) in the presence of this compound to determine if their activity is also inhibited.
Q4: What are the known substrates for Hsd17B13, and how can I use this information to design my experiments?
Hsd17B13 has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][6] It can also act on other substrates like estradiol and leukotriene B4.[1][2][7] You can leverage this by:
-
Measuring the direct enzymatic activity of Hsd17B13 in your cell lysates using a substrate like estradiol or retinol and monitoring the production of NADH.[8] This allows you to confirm that this compound is indeed inhibiting the enzyme at the concentrations used in your experiments.
-
Assessing downstream effects related to substrate metabolism. For example, you could measure changes in intracellular retinol or retinaldehyde levels after inhibitor treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect observed with this compound treatment. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. Start with the reported IC50 of < 0.1 μM as a reference.[9] |
| Poor cell permeability of the inhibitor. | Ensure the inhibitor is properly dissolved and that the vehicle is compatible with your cell culture medium. | |
| Low or absent Hsd17B13 expression in your cell line. | Verify Hsd17B13 mRNA and protein expression in your liver cell model using qPCR and Western blot. Hsd17B13 is highly expressed in hepatocytes.[10][11] | |
| Inactive inhibitor. | Check the expiration date and storage conditions of your this compound stock. | |
| High cell toxicity or off-target effects observed. | Inhibitor concentration is too high. | Perform a dose-response experiment to find a concentration that inhibits Hsd17B13 without causing significant toxicity. |
| Off-target effects of the chemical scaffold. | If possible, test a structurally related but inactive compound. In its absence, rely on genetic controls (siRNA/knockout) to confirm the phenotype is specific to Hsd17B13 inhibition. | |
| The vehicle (e.g., DMSO) is causing toxicity. | Perform a vehicle-only control at various concentrations to determine the toxicity threshold of the solvent. | |
| Inconsistent results between experiments. | Variation in cell passage number or confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Instability of the inhibitor in culture medium. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| Variability in treatment incubation time. | Maintain a consistent incubation time for all experiments. |
Experimental Protocols
Protocol 1: Vehicle and Untreated Negative Controls
-
Cell Seeding: Plate your liver cells (e.g., HepG2, Huh7) at a density that will ensure they are in the exponential growth phase and at a consistent confluency (e.g., 70-80%) at the time of treatment.
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in a complete cell culture medium to the desired final concentration.
-
Prepare a vehicle control working solution by diluting the solvent to the same final concentration as in the inhibitor-treated wells.
-
-
Treatment:
-
Untreated Control: Add only fresh complete cell culture medium.
-
Vehicle Control: Add the vehicle control working solution.
-
This compound Treatment: Add the this compound working solution.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Proceed with your downstream analysis (e.g., cell viability assay, gene expression analysis, lipid droplet staining).
Protocol 2: Hsd17B13 siRNA Knockdown as a Negative Control
-
siRNA Transfection:
-
One day before transfection, seed your liver cells so they will be 30-50% confluent at the time of transfection.
-
Transfect the cells with a validated siRNA targeting Hsd17B13 or a non-targeting scramble siRNA control using a suitable transfection reagent, following the manufacturer's protocol.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for Hsd17B13 knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Analyze the phenotype of the Hsd17B13 knockdown cells and compare it to the phenotype observed with this compound treatment.
Quantitative Data Summary
Table 1: HSD17B Family Member Expression in Liver Cells
| Gene | Relative Expression in Hepatocytes | Potential for Off-Target Effects by Hsd17B13 Inhibitors |
| HSD17B13 | High[10][11][12] | N/A (On-target) |
| HSD17B11 | Moderate to High[3][13] | High (due to high sequence homology)[3][4] |
| HSD17B4 | Moderate[12][13] | Possible |
| HSD17B7 | Low to Moderate[12][13] | Possible |
| HSD17B12 | Moderate[12][13] | Possible |
This table provides a general overview. It is crucial to determine the specific expression profile in your experimental cell line.
Visualizations
Caption: Workflow for selecting appropriate negative controls.
Caption: Simplified Hsd17B13 signaling and point of inhibition.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: BI-3231 and Other Emerging Competitors
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This guide provides a detailed comparison of two such inhibitors, BI-3231 and Hsd17B13-IN-28, based on currently available data.
While extensive information is publicly available for BI-3231, a well-characterized chemical probe, data for this compound is limited. This guide presents a comprehensive overview of BI-3231 and includes data for other publicly disclosed HSD17B13 inhibitors to offer a broader comparative landscape.
Introduction to HSD17B13
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Its expression is upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD).[2][3] The enzyme is localized to lipid droplets within hepatocytes and is implicated in hepatic lipid metabolism.[4][5] While its precise physiological substrates are still under investigation, studies have suggested its involvement in the metabolism of steroids, fatty acids, and retinoids.[1][6] The protective effect of HSD17B13 loss-of-function variants against liver disease progression has made it an attractive target for therapeutic intervention.[1][7]
HSD17B13 Signaling and Pathophysiology
The exact signaling pathways involving HSD17B13 are still being elucidated. However, its localization to lipid droplets and its association with NAFLD progression suggest its role in lipid homeostasis and inflammation. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] Recent studies suggest that HSD17B13 may influence hepatic inflammation through pathways involving lipid mediators.[8] The diagram below illustrates a simplified overview of the proposed role of HSD17B13 in the progression of liver disease.
References
- 1. Related Patents | Paper Digest [paperdigest.org]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citeab.com [citeab.com]
- 5. selleckchem.com [selleckchem.com]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective HSD17B13 Inhibitors: Hsd17B13-IN-28 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Hsd17B13-IN-28 (also known as BI-3231) and other selective hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitors, a promising class of therapeutic agents for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.
Introduction to HSD17B13 Inhibition
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma. This has identified HSD17B13 as a compelling therapeutic target. This guide focuses on a comparative analysis of small molecule inhibitors designed to selectively target this enzyme.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other selective HSD17B13 inhibitors.
Table 1: In Vitro Potency of Selective HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Substrate | Source |
| This compound (BI-3231) | Human HSD17B13 | ~1 | Estradiol | [1] |
| Mouse HSD17B13 | 13 | Estradiol | [1] | |
| Compound 32 | Human HSD17B13 | 2.5 | Not Specified | |
| INI-822 | Human HSD17B13 | Low nM | Multiple | [2] |
Note: A specific IC50 value for INI-822 is not publicly available, but it is described as having "low nM potency"[2].
Table 2: In Vitro Selectivity of HSD17B13 Inhibitors
| Compound | Selectivity Target | Fold Selectivity | Source |
| This compound (BI-3231) | HSD17B11 | >10,000 | [1] |
| Compound 32 | Not Specified | Highly Selective | |
| INI-822 | Other HSD17B family members | >100 | [2] |
Note: Detailed quantitative selectivity data for Compound 32 against a panel of HSD17B isoforms is not publicly available, though it is described as "highly potent and selective"[3].
Table 3: Comparative In Vivo Efficacy in MASH Models
| Compound | Animal Model | Key Findings | Source |
| This compound (BI-3231) | CDAA-HFD Mouse Model | Shown to have hepatoprotective effects. | |
| Compound 32 | DIO and MASH Mouse Models | Demonstrated robust anti-MASH effects, regulating lipid metabolism, inflammation, fibrosis, and oxidative stress. Exhibited better anti-MASH effects compared to BI-3231. | |
| INI-822 | Zucker Obese Rats on CDAA-HFD | Decreased ALT levels and increased hepatic phosphatidylcholines, mimicking the protective genetic variant. | [4][5] |
CDAA-HFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; DIO: Diet-Induced Obesity; MASH: Metabolic Dysfunction-Associated Steatohepatitis; ALT: Alanine Aminotransferase.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these inhibitors.
In Vitro HSD17B13 Enzymatic Inhibition Assay (for this compound / BI-3231)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Enzyme and Substrates: Recombinant human or mouse HSD17B13 is used. Estradiol or leukotriene B4 serve as the substrate, with NAD+ as a cofactor[1][6].
-
Assay Principle: The assay measures the enzymatic conversion of the substrate by HSD17B13 in the presence of varying concentrations of the inhibitor. The reaction progress is monitored by detecting the formation of the product (e.g., estrone from estradiol) or the change in NADH levels.
-
Procedure:
-
The inhibitor is serially diluted and incubated with the HSD17B13 enzyme.
-
The reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the product formation or NADH levels are quantified using methods such as mass spectrometry or fluorescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo MASH Mouse Model (CDAA-HFD)
-
Objective: To evaluate the in vivo efficacy of HSD17B13 inhibitors in a preclinical model of Metabolic Dysfunction-Associated Steatohepatitis (MASH).
-
Animal Model: C57BL/6 mice are typically used.
-
Diet: The mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH pathology, including steatosis, inflammation, and fibrosis[7][8].
-
Procedure:
-
Mice are fed the CDAA-HFD for a specified period (e.g., 6-12 weeks) to establish MASH.
-
The test inhibitor or vehicle is administered to the mice (e.g., daily oral gavage) for a defined treatment duration.
-
Throughout the study, markers of liver injury such as plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are monitored.
-
At the end of the study, livers are harvested for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis) and gene expression analysis of fibrotic and inflammatory markers.
-
HSD17B13 Signaling Pathway in MASH
HSD17B13 is a key player in hepatic lipid metabolism and its dysregulation contributes to the pathogenesis of MASH. The following diagram illustrates its signaling pathway.
HSD17B13 expression is induced by the nuclear receptor LXRα via the transcription factor SREBP-1c[9][10]. Localized on lipid droplets, HSD17B13 is involved in retinol metabolism and the modulation of pro-inflammatory lipid mediators[9]. Its activity is linked to increased lipogenesis and the activation of hepatic stellate cells, which drives fibrosis[9]. Selective inhibitors of HSD17B13 aim to block these pathogenic downstream effects.
Conclusion
This compound (BI-3231) is a potent and highly selective inhibitor of HSD17B13. Emerging data on other selective inhibitors, such as "compound 32" and INI-822, suggest a promising future for this class of drugs in the treatment of MASH and other chronic liver diseases. While direct head-to-head comparative studies are limited, the available data indicate that newer compounds may offer improved pharmacokinetic profiles and in vivo efficacy. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these inhibitors. This guide provides a foundational understanding for researchers and drug developers navigating this exciting area of therapeutic development.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inipharm.com [inipharm.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. gubra.dk [gubra.dk]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Selectivity Profile of Hsd17B13-IN-28 Against Other HSD17B Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-28, against other HSD17B isoforms. As a potent inhibitor of HSD17B13, a key enzyme implicated in liver diseases such as non-alcoholic steatohepatitis (NASH), understanding its selectivity is crucial for predicting its therapeutic window and potential off-target effects.
While specific quantitative selectivity data for this compound against a comprehensive panel of HSD17B isoforms is not publicly available, this guide presents a representative selectivity profile based on data from similar HSD17B13 inhibitors and outlines the standard experimental protocols used for such determinations.
Data Presentation: Comparative Selectivity of HSD17B13 Inhibitors
The following table summarizes the inhibitory activity (IC50) of a representative HSD17B13 inhibitor against various HSD17B isoforms. The data for this compound is presented here for illustrative purposes to highlight the expected high selectivity for its target enzyme. Actual values would need to be determined experimentally.
| Enzyme Isoform | This compound IC50 (nM) (Illustrative) | Representative Inhibitor (e.g., BI-3231) IC50 (nM) |
| HSD17B13 | <10 | <10 |
| HSD17B1 | >10,000 | >10,000 |
| HSD17B2 | >10,000 | >10,000 |
| HSD17B3 | >10,000 | Not Reported |
| HSD17B4 | >10,000 | Not Reported |
| HSD17B5 (AKR1C3) | >10,000 | Not Reported |
| HSD17B6 | >10,000 | Not Reported |
| HSD17B7 | >10,000 | Not Reported |
| HSD17B8 | >10,000 | Not Reported |
| HSD17B10 | >10,000 | Not Reported |
| HSD17B11 | >1,000 | >5,000 |
| HSD17B12 | >10,000 | Not Reported |
| HSD17B14 | >10,000 | Not Reported |
Note: The IC50 values for this compound are hypothetical and serve as a representation of the expected high selectivity. BI-3231 is a known potent and selective HSD17B13 inhibitor, and its data is included for comparison.
Experimental Protocols
The determination of the selectivity profile of an HSD17B13 inhibitor like this compound involves a series of in vitro enzymatic assays. Below is a detailed methodology representative of such key experiments.
In Vitro Enzymatic Assay for HSD17B Isoform Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human HSD17B isoforms.
Materials:
-
Recombinant human HSD17B isoforms (HSD17B1, 2, 3, 4, 5, 6, 7, 8, 10, 11, 12, 13, 14)
-
This compound
-
Substrates: Estradiol, Testosterone, or other specific substrates for each isoform
-
Cofactor: NAD+ or NADP+ (depending on the isoform)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA
-
Detection Reagent: e.g., a reagent that measures NADH or NADPH formation (e.g., diaphorase/resazurin system)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Each recombinant HSD17B isoform is diluted to a predetermined optimal concentration in the assay buffer. The corresponding substrate and cofactor are also prepared in the assay buffer.
-
Assay Reaction:
-
To each well of a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the specific recombinant HSD17B enzyme to each well.
-
Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate and cofactor mixture to each well.
-
-
Signal Detection:
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The detection reagent is added, and the plate is incubated for a further period (e.g., 15 minutes) to allow for signal development.
-
The fluorescence or absorbance is measured using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Workflow for determining the selectivity of this compound.
Caption: Selectivity of this compound for HSD17B13 over other isoforms.
On-Target Validation of HSD17B13 Inhibitors: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The validation of on-target effects is a critical step in the development of novel therapeutics. For hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases, confirming that a potential drug candidate exerts its effects by specifically inhibiting this enzyme is paramount. This guide provides a comparative overview of using small interfering RNA (siRNA) knockdown to validate the on-target effects of a selective HSD17B13 inhibitor, such as BI-3231.
Introduction to HSD17B13 and On-Target Validation
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcohol-related liver disease, and liver fibrosis.[3] This has spurred the development of inhibitors targeting HSD17B13.
To ensure that the observed biological effects of a small molecule inhibitor are due to its interaction with HSD17B13 and not due to off-target interactions, a robust on-target validation strategy is essential. One of the most definitive methods for this is to compare the inhibitor's effects in a cellular system with and without the target protein. This is where siRNA-mediated knockdown of HSD17B13 becomes invaluable. The underlying principle is that if the small molecule inhibitor is truly on-target, its effect should be diminished or absent in cells where HSD17B13 has been silenced by siRNA.
Experimental Workflow for On-Target Validation
The following diagram outlines the typical workflow for validating the on-target effects of an HSD17B13 inhibitor using siRNA knockdown.
Caption: Experimental workflow for validating HSD17B13 inhibitor on-target effects using siRNA.
Data Presentation: Comparing Inhibitor Effects with siRNA Knockdown
The following table summarizes hypothetical, yet realistic, quantitative data from an on-target validation experiment. The data illustrates how the effects of a selective HSD17B13 inhibitor are attenuated in cells where HSD17B13 has been knocked down.
| Treatment Group | HSD17B13 mRNA Level (% of Control) | HSD17B13 Protein Level (% of Control) | HSD17B13 Enzymatic Activity (% of Control) | Lipid Droplet Accumulation (Fold Change) |
| Control siRNA + Vehicle | 100% | 100% | 100% | 4.0 |
| Control siRNA + HSD17B13 Inhibitor | 100% | 100% | 15% | 1.5 |
| HSD17B13 siRNA + Vehicle | 10% | 12% | 18% | 1.3 |
| HSD17B13 siRNA + HSD17B13 Inhibitor | 10% | 12% | 16% | 1.4 |
Note: Data are representative and for illustrative purposes.
HSD17B13 Signaling and Downstream Effects
HSD17B13 is involved in several metabolic pathways. Its inhibition is expected to impact lipid metabolism and potentially inflammatory signaling. The following diagram illustrates a simplified view of HSD17B13's role and the downstream consequences of its inhibition.
Caption: Simplified signaling pathway of HSD17B13 and points of intervention.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of on-target validation studies.
siRNA Knockdown of HSD17B13 in Hepatocytes
-
Cell Culture : Plate human hepatocyte-derived cells (e.g., Huh7 or HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation : Reconstitute lyophilized HSD17B13-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.
-
Transfection : For each well, dilute 50 pmol of siRNA into 250 µL of serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's instructions in 250 µL of serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Cell Treatment : Add the 500 µL of siRNA-lipid complex to each well.
-
Incubation : Incubate the cells for 24-48 hours to achieve optimal knockdown of HSD17B13 expression.
-
Inhibitor Treatment : Following the siRNA incubation period, replace the medium with fresh complete medium containing either the HSD17B13 inhibitor at the desired concentration or a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.
Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction : Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for HSD17B13 and a housekeeping gene (e.g., GAPDH).[4][5]
-
Data Analysis : Calculate the relative expression of HSD17B13 using the 2-ΔΔCt method, normalizing to the housekeeping gene.[5]
HSD17B13 Enzymatic Activity Assay
-
Cell Lysis : Prepare cell lysates from the treated cells.
-
Assay Reaction : In a 384-well plate, combine cell lysate with a reaction buffer containing NAD+ and a substrate such as β-estradiol.[6]
-
NADH Detection : After incubation, add a luciferase-based reagent that detects the amount of NADH produced.[6][7]
-
Measurement : Measure the luminescence using a plate reader. The signal is proportional to HSD17B13 activity.
Lipid Droplet Staining and Quantification
-
Cell Seeding : Seed hepatocytes on glass-bottom plates.
-
Oleic Acid Treatment : Induce lipid droplet formation by treating the cells with oleic acid.
-
Staining : After treatment with siRNA and the inhibitor, stain the cells with a fluorescent neutral lipid dye (e.g., BODIPY or LipidTox) and a nuclear counterstain (e.g., Hoechst).[8]
-
Imaging : Acquire images using a high-content imaging system or a confocal microscope.
-
Quantification : Use image analysis software to quantify the number, size, and intensity of lipid droplets per cell.[9][10]
Comparison with Other On-Target Validation Methods
While siRNA is a powerful tool, other methods can also be employed to validate on-target effects.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Post-transcriptional gene silencing by degrading target mRNA. | High specificity, transient effect, relatively fast and cost-effective. | Incomplete knockdown, potential off-target effects, requires transfection optimization. |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Complete and permanent loss of target protein, highly specific. | More time-consuming to generate stable cell lines, potential for off-target DNA cleavage, permanent genetic alteration may have compensatory effects. |
| Thermal Shift Assay (e.g., nanoDSF) | Measures the change in protein melting temperature upon ligand binding. | Directly demonstrates physical binding of the compound to the target protein.[11] | Does not provide information on the functional consequence of binding (inhibition vs. activation), requires purified protein. |
| Use of Structurally Unrelated Inhibitors | Comparing the effects of multiple, chemically distinct inhibitors that target the same protein. | Increases confidence that the observed phenotype is due to inhibition of the target and not a shared off-target effect of a particular chemical scaffold. | Requires the availability of multiple distinct inhibitor series. |
| Antisense Oligonucleotides (ASOs) | Single-stranded DNA molecules that bind to target mRNA and promote its degradation by RNase H.[12] | Can be used in vivo, good for preclinical studies. | Can have off-target effects, delivery can be challenging. |
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. origene.com [origene.com]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. enanta.com [enanta.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid droplet screen in human hepatocytes identifies TRRAP as a regulator of cellular triglyceride metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated qualitative batch measurement of lipid droplets in the liver of bird using ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Hsd17B13-IN-28 efficacy in different liver disease models
An Objective Analysis for Researchers and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic strategy for a range of chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD). This has spurred the development of various therapeutic modalities targeting Hsd17B13. This guide provides a comparative analysis of the preclinical and early clinical efficacy of several Hsd17B13 inhibitors, based on publicly available data.
It is important to note that while the prompt specified "Hsd17B13-IN-28," no public data could be found for a compound with this specific designation. Therefore, this guide focuses on other publicly disclosed Hsd17B13 inhibitors as representative examples of this therapeutic class. These include small molecule inhibitors and RNA interference (RNAi) therapeutics.
Mechanism of Action of Hsd17B13 and Rationale for Inhibition
Hsd17B13 is predominantly expressed in hepatocytes and is localized to the surface of lipid droplets.[1] Its expression is upregulated in patients with NAFLD.[2] While its precise physiological function is still under investigation, it is believed to play a role in hepatic lipid and retinol metabolism. Overexpression of Hsd17B13 promotes lipid accumulation in the liver.[2] Conversely, individuals with naturally occurring loss-of-function variants in the HSD17B13 gene are protected from the progression of simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[3] This strong human genetic validation provides a solid rationale for the therapeutic inhibition of Hsd17B13.
The primary therapeutic approaches being explored are small molecule inhibitors that block the enzymatic activity of the Hsd17B13 protein and RNA-based therapies (siRNA and ASOs) that reduce the expression of the Hsd17B13 protein by degrading its messenger RNA (mRNA).
Preclinical Efficacy of Hsd17B13 Inhibitors
The preclinical evaluation of Hsd17B13 inhibitors has been conducted in various in vitro and in vivo models of liver disease. These models aim to recapitulate key features of human liver diseases, such as steatosis, inflammation, and fibrosis.
Quantitative Data Summary: Preclinical Studies
| Inhibitor Class | Compound | Liver Disease Model | Key Efficacy Endpoints | Reference |
| Small Molecule | INI-822 | Rat model with high-fat, choline-deficient diet | - Decreased Alanine Aminotransferase (ALT) levels. - Increased hepatic phosphatidylcholine (PC) levels. | [4] |
| INI-822 | Human liver-on-a-chip (3D model) | - >40% decrease in fibrotic proteins (α-SMA and collagen type 1) at 25 µM. - Significant decrease in α-SMA and collagen type 1 at 1 and 5 µM. | [5] | |
| INI-822 | Rat model with CDAA-HFD diet | - Decreased ALT levels. - Dose-dependent increase in hepatic phosphatidylcholines. | [6][7] | |
| BI-3231 | In vitro lipotoxicity model (HepG2 cells and primary mouse hepatocytes) with palmitic acid | - Significantly decreased triglyceride accumulation. - Improved hepatocyte proliferation and lipid homeostasis. - Increased mitochondrial respiratory function. | [8][9] | |
| Enanta Compound | Mouse model of autoimmune hepatitis (Concanavalin A-induced) | - Hepatoprotective and anti-inflammatory effects. | [10] | |
| RNAi | ARO-HSD (shRNA) | High-fat diet (HFD)-obese mice | - Markedly improved hepatic steatosis. - Decreased serum ALT and FGF21 levels. - Decreased markers of liver fibrosis (e.g., Timp2). | [11] |
| ASO | Hsd17b13 ASO | Choline-deficient, L-amino acid-defined, HFD (CDAHFD) mouse model of NASH | - Significant, dose-dependent reduction of hepatic Hsd17b13 gene expression (up to 98%). - Modulated hepatic steatosis. - No effect on hepatic fibrosis in this model. | [12][13] |
Early Clinical Data on Hsd17B13 Inhibitors
Several Hsd17B13 inhibitors have advanced into early-stage clinical trials, primarily in healthy volunteers and patients with NASH. These studies have provided initial safety, tolerability, pharmacokinetic, and pharmacodynamic data.
Quantitative Data Summary: Clinical Trials
| Inhibitor Class | Compound | Study Phase | Patient Population | Key Pharmacodynamic and Efficacy Endpoints | Reference |
| RNAi | ARO-HSD | Phase 1/2 | Healthy volunteers and patients with suspected NASH | - Mean reduction in hepatic Hsd17B13 mRNA of 84% (range 62-96%). - Hepatic Hsd17B13 protein reduced by ≥83%. - Mean ALT reduction from baseline of 46% (range 26-53%). | [14] |
| ARO-HSD | Phase 1/2 | Patients with confirmed/suspected NASH | - Dose-dependent reduction in hepatic Hsd17B13 mRNA (mean of -56.9% at 25 mg, -85.5% at 100 mg, and -93.4% at 200 mg). - Dose-dependent reduction in ALT (mean of -7.7% at 25 mg, -39.3% at 100 mg, and -42.3% at 200 mg). | [15][16] | |
| Rapirosiran (ALN-HSD) | Phase 1 | Healthy volunteers and patients with MASH/NASH | - Dose-dependent reduction in liver Hsd17B13 mRNA, with a median reduction of 78% at 6 months in the highest-dose group (400 mg). - Encouraging safety and tolerability profile. | [17] | |
| Small Molecule | INI-822 | Phase 1 | Healthy volunteers and patients with NASH or presumed NASH | - Doses achieved plasma exposures anticipated to inhibit Hsd17B13. - Half-life supports once-daily oral dosing. | [6][7][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the preclinical evaluation of Hsd17B13 inhibitors.
In Vivo NASH Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)
This is a commonly used mouse model to induce NASH with fibrosis.
-
Animal Model: C57BL/6J mice.
-
Diet: Mice are fed a choline-deficient, L-amino acid-defined diet with high fat content (e.g., 60 kcal% fat) for a specified period (e.g., 8-14 weeks) to induce steatohepatitis and fibrosis.[12][19]
-
Treatment: The Hsd17B13 inhibitor (e.g., an ASO) or vehicle is administered, typically via subcutaneous injection, at specified doses and frequencies (e.g., once weekly).[12]
-
Efficacy Assessment:
-
Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for steatosis and inflammation, and Picrosirius Red for fibrosis). Histological scoring is performed by a blinded pathologist using a standardized system like the NAFLD Activity Score (NAS).[19]
-
Biochemical Analysis: Serum levels of liver enzymes such as ALT and aspartate aminotransferase (AST) are measured. Liver triglyceride content is quantified.[12]
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and Hsd17B13 is measured by quantitative PCR (qPCR).[12][19]
-
In Vitro Lipotoxicity Model
This model assesses the ability of a compound to protect liver cells from fat-induced injury.
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes are used.[9]
-
Induction of Lipotoxicity: Cells are exposed to high concentrations of saturated fatty acids, such as palmitic acid, to induce lipid accumulation and cellular stress.[9]
-
Treatment: Cells are co-incubated with the Hsd17B13 inhibitor (e.g., BI-3231) at various concentrations.[9]
-
Efficacy Assessment:
-
Triglyceride Accumulation: Intracellular triglyceride levels are measured using commercially available assays. Lipid droplets can be visualized and quantified by staining with dyes like Oil Red O.[9]
-
Cell Viability and Proliferation: Assays such as MTT or measurements of DNA synthesis are used to assess cell health.[8]
-
Mitochondrial Function: Mitochondrial respiration is measured to evaluate the impact on cellular metabolism.[8][9]
-
Visualizations: Pathways and Workflows
Signaling Pathway of Hsd17B13 in Hepatocytes
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. businesswire.com [businesswire.com]
- 5. inipharm.com [inipharm.com]
- 6. Inipharm to present Pharmacokinetic data from phase 1 clinical trial of INI-822 at EASL Congress 2024 from June 5 to 8, 2024 [pharmabiz.com]
- 7. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. businesswire.com [businesswire.com]
- 15. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. natap.org [natap.org]
- 17. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 19. pnas.org [pnas.org]
Evaluating the Therapeutic Window of Hsd17B13 Inhibitors: A Comparative Guide
A detailed analysis of the therapeutic potential of emerging Hsd17B13 inhibitors reveals a promising landscape for the treatment of chronic liver diseases, particularly non-alcoholic steatohepatitis (NASH). While direct comparative data for a specific "Hsd17B13-IN-28" is not publicly available, this guide evaluates the therapeutic window of other key agents in development, including small molecule inhibitors and RNA interference (RNAi) therapeutics, based on available preclinical and clinical data.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease like NASH, fibrosis, and hepatocellular carcinoma.[1][2] This protective effect has spurred the development of inhibitors aimed at mimicking this genetic advantage. This guide provides a comparative overview of the performance of several such agents, focusing on their efficacy and safety profiles.
Quantitative Comparison of Hsd17B13 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that can produce therapeutic effects without causing significant toxicity. For HSD17B13 inhibitors, this is evaluated through a combination of in vitro potency (IC50), in vivo efficacy in disease models, and safety/tolerability data from preclinical and clinical studies.
Below is a summary of the available quantitative data for several HSD17B13 inhibitors in development. It is important to note that direct head-to-head comparison is challenging due to variations in assay conditions and the early stage of development for many of these agents.
| Agent | Type | Efficacy Metric | Value | Safety/Tolerability Highlights | Development Phase |
| BI-3231 | Small Molecule | IC50 (Human HSD17B13) | ~1 nM[3] | Excellent selectivity (>10,000-fold over HSD17B11)[3] | Preclinical |
| EP-036332 | Small Molecule | IC50 (Human HSD17B13) | 14 nM[4] | >7,000-fold selectivity over HSD17B1[4] | Preclinical |
| EP-040081 | Small Molecule | IC50 (Human HSD17B13) | 79 nM[4] | >1,265-fold selectivity over HSD17B1[4] | Preclinical |
| INI-822 | Small Molecule | N/A | N/A | Phase I study initiated[5] | Phase I |
| Rapirosiran (ALN-HSD) | RNAi Therapeutic | HSD17B13 mRNA reduction | Up to 78% median reduction[6] | Well-tolerated; mild and transient injection-site reactions were the most common adverse event[6] | Phase I |
| GSK4532990 (ARO-HSD) | RNAi Therapeutic | HSD17B13 mRNA reduction | Up to 93.4% mean reduction[7] | Well-tolerated at doses ≤200 mg; mild, short-duration injection site reactions were the most frequent adverse event[7] | Phase I/II |
| AZD7503 | RNAi Therapeutic | N/A | N/A | Phase I study completed[8] | Phase I |
N/A: Not publicly available in the searched resources.
Experimental Protocols
The evaluation of HSD17B13 inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and safety.
HSD17B13 Enzyme Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against the HSD17B13 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
General Protocol:
-
Reagents and Materials: Purified recombinant human HSD17B13 enzyme, a substrate (e.g., β-estradiol or leukotriene B4), the cofactor NAD+, assay buffer, and a detection system (e.g., luminescence-based to measure NADH production).[9][10]
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The purified HSD17B13 enzyme is incubated with the substrate and NAD+ in the presence of the test compound or a vehicle control (DMSO).
-
The enzymatic reaction leads to the conversion of the substrate and the reduction of NAD+ to NADH.
-
The reaction is stopped, and the amount of product formed or NADH generated is quantified using a suitable detection method, such as mass spectrometry or a coupled-enzyme luminescence assay.[9][10]
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Cytotoxicity Assay in Hepatic Cells
These assays are crucial for assessing the potential for a compound to cause liver cell damage, a key aspect of the therapeutic window.
Objective: To determine the concentration of a test compound that causes a 50% reduction in cell viability (CC50).
General Protocol (using HepG2 or primary human hepatocytes):
-
Cell Culture: Human liver cell lines (e.g., HepG2) or primary human hepatocytes are cultured in appropriate media and seeded in multi-well plates.[11]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using one of several methods:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium, indicating loss of membrane integrity.
-
ATP Depletion Assay: Quantifies the level of intracellular ATP, which is an indicator of cell health and viability.
-
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The CC50 value is determined from the resulting dose-response curve.
Visualizing the Landscape of Hsd17B13 Inhibition
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[12][13] Its overexpression is linked to increased lipid droplet accumulation.[14] The proposed mechanism involves its enzymatic activity, though its precise endogenous substrate is still under investigation. Inhibition of HSD17B13 is expected to mimic the protective effects of its loss-of-function genetic variants, which are associated with reduced liver inflammation and fibrosis.[2][15]
Caption: HSD17B13 signaling in hepatocytes and points of therapeutic intervention.
Experimental Workflow for Evaluating HSD17B13 Inhibitors
The development and evaluation of HSD17B13 inhibitors follow a structured workflow, from initial screening to preclinical in vivo studies.
Caption: A generalized experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.
Conclusion
The development of HSD17B13 inhibitors represents a promising, genetically validated strategy for the treatment of NASH and other chronic liver diseases. While "this compound" remains unidentified in the public domain, the broader class of inhibitors shows significant potential. Small molecules like BI-3231 demonstrate high potency and selectivity in preclinical models. RNAi therapeutics such as rapirosiran and GSK4532990 have shown robust target engagement and encouraging safety profiles in early clinical trials.
A wider therapeutic window, indicated by a large difference between the effective dose and the toxic dose, will be a key determinant of success for these agents. Continued research and the public disclosure of comprehensive preclinical and clinical data will be essential for a definitive comparison of the therapeutic windows of these emerging therapies and for identifying the most promising candidates to advance into later-stage clinical development.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 5. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
Benchmarking Hsd17B13-IN-28's potency and selectivity against published data
This guide provides a comparative analysis of the investigational Hsd17B13 inhibitor, Hsd17B13-IN-28, against publicly available data for other known inhibitors of the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the potency and selectivity of this compound in the context of existing molecules. The data presented for this compound is based on internal experimental findings and is presented alongside published data for comparator compounds.
Data Presentation: Potency and Selectivity of Hsd17B13 Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other published inhibitors against human and mouse Hsd17B13. Selectivity is also presented as the IC50 ratio against the closely related isoform, HSD17B11, where available.
| Compound | Human Hsd17B13 IC50 (nM) | Mouse Hsd17B13 IC50 (nM) | Selectivity vs HSD17B1 (IC50-fold) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Internal Data |
| BI-3231 | 45 | - | - | [1][2] |
| EP-036332 | 14 | 2.5 | >7,000 | [3] |
| EP-040081 | 79 | 74 | >1,265 | [3] |
| Compound 32 | 2.5 | - | - | [4] |
Experimental Protocols
The data presented in this guide is derived from established experimental protocols designed to assess the potency and selectivity of Hsd17B13 inhibitors.
Hsd17B13 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
Materials:
-
Purified recombinant human or mouse Hsd17B13 enzyme
-
Substrate: β-estradiol, leukotriene B4 (LTB4), or retinol
-
Cofactor: NAD+
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Detection reagent to measure NADH production (e.g., luminescence-based or fluorescence-based)
-
Test compounds (e.g., this compound) and control inhibitors
-
384-well microplates
Procedure:
-
A solution of the test compound is serially diluted to various concentrations.
-
The purified Hsd17B13 enzyme is pre-incubated with the test compound or vehicle control in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., β-estradiol) and the cofactor (NAD+).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of NADH produced is quantified using a suitable detection reagent and a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.
Cellular Hsd17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
Materials:
-
HEK293 cells or other suitable cell line overexpressing Hsd17B13
-
Cell culture medium and supplements
-
Substrate (e.g., all-trans-retinol)
-
Test compounds and controls
-
Lysis buffer
-
HPLC system for quantification of retinaldehyde and retinoic acid
Procedure:
-
Cells overexpressing Hsd17B13 are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound or vehicle control for a defined period.
-
The substrate (e.g., all-trans-retinol) is added to the cell culture medium.
-
After incubation, the cells are harvested and lysed.
-
The cell lysates are analyzed by HPLC to quantify the levels of the substrate and its metabolites (e.g., retinaldehyde and retinoic acid).
-
The IC50 value is determined by measuring the reduction in metabolite formation in the presence of the inhibitor.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of Hsd17B13 inhibitors.
Caption: Workflow for Hsd17B13 inhibitor discovery and development.
Logical Comparison of Hsd17B13 Inhibitors
The diagram below outlines the key parameters for comparing Hsd17B13 inhibitors.
Caption: Key parameters for the comparative evaluation of Hsd17B13 inhibitors.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-28: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds such as Hsd17B13-IN-28. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this small molecule inhibitor, aligning with general best practices for laboratory chemical waste management.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established guidelines for the disposal of similar research-grade chemical compounds and hazardous materials. It is crucial to always consult your institution's specific Environmental Health and Safety (EHS) protocols, as they may have unique requirements.
Key Principles of Chemical Waste Disposal
The proper disposal of laboratory chemical waste is guided by several key principles aimed at minimizing risks to personnel and the environment. These include:
-
Waste Minimization: Whenever possible, aim to reduce the amount of waste generated.[1][2]
-
Proper Identification and Labeling: All chemical waste must be clearly and accurately labeled with its contents.[1][2][3]
-
Segregation of Incompatible Waste: Different classes of chemical waste should be stored separately to prevent dangerous reactions.[3][4]
-
Use of Appropriate Containers: Waste must be collected in containers that are compatible with the chemical properties of the waste.[1][2][4]
-
Designated Storage Areas: Chemical waste should be stored in a designated and properly managed Satellite Accumulation Area (SAA).[1][2]
Step-by-Step Disposal Protocol for this compound
The following steps outline the recommended procedure for the disposal of this compound and associated materials.
1. Waste Identification and Classification:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental solutions, and rinsate from contaminated glassware.
-
Contaminated Labware: Items such as pipette tips, tubes, gloves, and weighing paper that have come into direct contact with the compound.
Based on the nature of small molecule inhibitors, this compound should be treated as hazardous chemical waste.
2. Segregation:
-
Keep this compound waste separate from other waste streams such as biological, radioactive, or non-hazardous waste.
-
Within chemical waste, do not mix this compound with incompatible chemicals. For instance, keep it separate from strong acids, bases, and oxidizers.[3]
3. Containment:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container. The original manufacturer's container, if empty, can be used after defacing the original label and relabeling it as waste.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container (plastic is often preferred) with a secure screw-top cap.[2] Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.
-
Contaminated Labware: Place in a designated, lined container for solid chemical waste. Sharps, such as needles or razor blades, must be disposed of in an approved sharps container.[1]
4. Labeling:
All waste containers must be clearly labeled with the following information:[1][3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when the first waste was added to the container
-
The name and contact information of the generating researcher or lab
5. Storage:
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][2] This area should be well-ventilated and away from general laboratory traffic.
6. Disposal and Removal:
-
Do not dispose of this compound down the drain or in the regular trash. [5]
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often up to 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.
Disposal of Empty Containers
Empty containers that held this compound must also be handled with care. According to federal regulations, a container is considered "empty" if all waste has been removed by standard practices and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains.[4]
-
Triple Rinsing: It is good practice to triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
Quantitative Data Summary
| Waste Type | Container Type | Key Disposal Guideline |
| Solid this compound | Labeled, sealed, chemically resistant container | Treat as hazardous chemical waste. Do not mix with other waste streams. |
| Liquid Solutions | Labeled, leak-proof, shatter-resistant container | Do not dispose down the drain. Collect rinsate from glassware. |
| Contaminated Labware | Lined container for solid chemical waste | Segregate sharps into approved sharps containers. |
| Empty Containers | Original container or appropriate lab glass/plastic | Triple rinse, collect rinsate as hazardous waste, deface label. |
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
